Lepzacitinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2321488-47-3 |
|---|---|
Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1 |
InChI Key |
QQOPOYMFJLUSBI-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2 |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Lepzacitinib (ATI-1777): A Technical Deep Dive into its Mechanism of Action in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a complex interplay of genetic predisposition, immune dysregulation, and skin barrier dysfunction. A key signaling cascade implicated in the pathogenesis of AD is the Janus kinase and signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is the primary intracellular signaling route for numerous pro-inflammatory cytokines that drive the inflammation and pruritus associated with AD. Lepzacitinib (formerly ATI-1777) is an investigational topical "soft" Janus kinase (JAK) 1 and JAK3 inhibitor designed for localized therapeutic effects in the skin with minimal systemic exposure. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of atopic dermatitis, supported by preclinical and clinical data.
Core Mechanism of Action: Selective JAK1/3 Inhibition
This compound is a potent and selective inhibitor of JAK1 and JAK3. By targeting these specific Janus kinases, this compound effectively modulates the signaling of a range of cytokines crucial to the pathophysiology of atopic dermatitis. The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.
In atopic dermatitis, Th2-associated cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), as well as other pro-inflammatory cytokines like IL-22, IL-31, and Interferon-gamma (IFN-γ), play a pivotal role. The signaling of these cytokines is heavily dependent on JAK1 and/or JAK3. By inhibiting JAK1 and JAK3, this compound disrupts these downstream signaling events, thereby reducing the inflammatory cascade and alleviating the clinical signs and symptoms of atopic dermatitis.[1]
A key feature of this compound is its "soft" drug design. It is an ethyl ester derivative engineered to be rapidly hydrolyzed to its less active carboxylic acid metabolite, CDD-1913, upon absorption into the systemic circulation. This rapid metabolic inactivation is intended to minimize the risk of systemic side effects commonly associated with oral JAK inhibitors.[1]
Quantitative Data: In Vitro Selectivity and Potency
The selectivity and potency of this compound against the four members of the JAK family have been characterized in both enzymatic and cell-based assays.
Table 1: this compound Inhibition of JAK Catalytic Domain Activity (Enzymatic Assay)
| Janus Kinase | IC50 (nM) |
| JAK1 | 1.5 |
| JAK2 | 7.1 |
| JAK3 | 3.6 |
| TYK2 | 19.0 |
| (Data sourced from in vitro assays using recombinant human JAK catalytic domains) |
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine Stimulant | JAK Pathway | STAT Phosphorylation Target | IC50 (nM) | Fold Selectivity vs. JAK1/3 |
| IL-2 | JAK1/3 | STAT5 | 19 ± 6 | 1.0 |
| IFN-γ | JAK1/2 | STAT1 | 97 ± 34 | 5.1 |
| GM-CSF | JAK2/2 | STAT5 | 794 ± 121 | 41.8 |
| IL-12 | JAK2/TYK2 | STAT4 | 898 ± 178 | 47.3 |
| (Data represents the mean ± standard deviation from multiple experiments) |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against the catalytic domains of recombinant human JAK1, JAK2, JAK3, and TYK2 was determined using in vitro enzymatic assays. These assays typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in a reaction buffer.
-
Compound Incubation: A dilution series of this compound is pre-incubated with the JAK enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 Determination: The concentration of this compound that results in 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based STAT Phosphorylation Assay
To assess the functional activity of this compound in a more physiologically relevant context, its ability to inhibit cytokine-induced STAT phosphorylation was evaluated in human peripheral blood mononuclear cells (PBMCs). The general protocol is as follows:
-
Cell Isolation and Culture: PBMCs are isolated from healthy donor blood and cultured in appropriate media.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IFN-γ, GM-CSF, IL-12) to activate the corresponding JAK-STAT pathway.
-
Cell Lysis and Protein Extraction: Following stimulation, the cells are lysed to release intracellular proteins.
-
Quantification of Phosphorylated STAT: The levels of phosphorylated STAT proteins (pSTAT) are measured using techniques such as immunoassays (e.g., ELISA) or flow cytometry with phospho-specific antibodies.
-
IC50 Calculation: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the cytokine-induced pSTAT signal.
Visualizations
Signaling Pathway of this compound in Atopic Dermatitis
Caption: this compound inhibits JAK1 and JAK3, blocking cytokine signaling.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining this compound's in vitro kinase inhibition.
Logical Relationship of this compound's "Soft" Drug Design
Caption: this compound's design for local action and minimal systemic effects.
Clinical Development in Atopic Dermatitis
This compound has been evaluated in Phase 2 clinical trials for the treatment of atopic dermatitis.
Phase 2a Study (NCT04598269)
This first-in-human, randomized, double-blind, vehicle-controlled study assessed the efficacy, safety, and pharmacokinetics of a 2.0% w/w topical solution of this compound in adult patients with moderate to severe atopic dermatitis.[1]
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4.
-
Key Findings: Treatment with this compound resulted in a statistically significant reduction in the mEASI score compared to the vehicle. A preliminary analysis of pharmacokinetic samples showed that over 86% of plasma samples had concentrations below 1 ng/ml, and mean drug levels were not greater than 5% of the IC50 of this compound, supporting its "soft" drug profile.
Phase 2b Study (NCT05432596)
This multicenter, randomized, double-blind, vehicle-controlled trial evaluated the efficacy, safety, tolerability, and pharmacokinetics of multiple concentrations (0.5%, 1%, and 2%) of this compound administered twice daily, and a 2% concentration administered once daily, in patients aged 12 years and older with mild to severe atopic dermatitis.
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.
-
Key Findings: The 2% twice-daily (BID) formulation of this compound met the primary endpoint, demonstrating a statistically significant improvement in EASI scores compared to the vehicle. The pharmacokinetic analysis confirmed minimal systemic exposure, with 97% of plasma samples from dosed patients having concentrations below one-tenth of the IC50 for JAK1/3 inhibition in whole blood.
Conclusion
This compound is a selective topical JAK1 and JAK3 inhibitor with a "soft" drug design that promotes localized efficacy in the skin while minimizing systemic exposure. Preclinical data have demonstrated its potent and selective inhibition of the JAK1 and JAK3 signaling pathways, which are critical for the action of key pro-inflammatory cytokines in atopic dermatitis. Phase 2 clinical trials have provided evidence of its clinical efficacy and a favorable safety profile in patients with atopic dermatitis. Further clinical development will continue to elucidate the therapeutic potential of this compound as a novel topical treatment for this chronic inflammatory skin disease.
References
ATI-1777: A Technical Overview of a "Soft" Topical JAK Inhibitor
Wayne, PA - ATI-1777 is a novel, investigational topical Janus kinase (JAK) 1/3 inhibitor developed by Aclaris Therapeutics for the potential treatment of inflammatory skin conditions, most notably atopic dermatitis. Engineered as a "soft" drug, ATI-1777 is designed for localized therapeutic action in the skin with rapid systemic metabolism to minimize potential side effects associated with systemic JAK inhibition. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ATI-1777, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
ATI-1777 was internally developed utilizing Aclaris Therapeutics' proprietary KINect® drug discovery platform. The rationale behind its development was to create a topical JAK inhibitor that could effectively manage the inflammation characteristic of diseases like atopic dermatitis while limiting systemic exposure. The "soft" drug approach involves designing a molecule that is active at the site of application but is quickly metabolized into a less active form upon entering systemic circulation. This design aims to provide a better safety profile compared to orally administered JAK inhibitors, which have been associated with systemic side effects.
ATI-1777 is a potent and selective inhibitor of JAK1 and JAK3. These enzymes are key components of the JAK-STAT signaling pathway, which is crucial in the signaling of multiple cytokines that drive the inflammatory and pruritic (itch) components of atopic dermatitis. By inhibiting JAK1 and JAK3, ATI-1777 is intended to block the signaling of pro-inflammatory cytokines at the source of the inflammation in the skin.
Mechanism of Action
ATI-1777 is an ethyl ester derivative designed to potently inhibit JAK1 and JAK3 within the skin. Upon absorption into the systemic circulation, it is rapidly hydrolyzed to its carboxylic acid metabolite, which has reduced JAK activity. This rapid metabolic inactivation is a key feature of its "soft" drug design, intended to minimize systemic adverse events. Enzymatic assays have demonstrated that ATI-1777 inhibits JAK1 and JAK3 with low nanomolar potency, while its activity against JAK2 and TYK2 is lower.
Signaling Pathway
The JAK-STAT signaling pathway is a critical mediator of the immune response in atopic dermatitis. The binding of pro-inflammatory cytokines to their receptors on the surface of immune cells activates associated JAKs. These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation and immune response. ATI-1777, by inhibiting JAK1 and JAK3, disrupts this cascade.
Preclinical Development
The preclinical development program for ATI-1777 included studies on dermal penetration, pharmacokinetics (PK), and toxicity following topical application.
In Vitro Metabolism
In vitro metabolism studies in liver microsomes and hepatocytes from various nonclinical species and humans showed that ATI-1777 was rapidly metabolized. The half-life for the loss of the parent compound was ≤30 minutes in liver microsomes and ranged from 13.5 to 54.6 minutes in hepatocytes.
Pharmacokinetics
Intravenous administration of ATI-1777 in preclinical models was characterized by a mono-exponential pattern of elimination with a mean elimination half-life of less than one hour. Oral bioavailability was low. Importantly, systemic exposure to ATI-1777 was negligible following topical application to the dermis of minipigs, suggesting that plasma levels in humans would likely be significantly lower than the concentration needed to inhibit JAK1/3 in human whole blood (approximately 45 ng/mL).
Clinical Development
ATI-1777 has undergone Phase 2a and Phase 2b clinical trials for the treatment of atopic dermatitis.
Phase 2a Clinical Trial (ATI-1777-AD-201; NCT04598269)
This first-in-human, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in adult patients with moderate to severe atopic dermatitis.
Experimental Protocol:
-
Study Design: Patients were randomized 1:1 to receive either ATI-1777 topical solution (2.0% w/w) or a vehicle solution.
-
Treatment Regimen: The study medication was applied twice daily for 4 weeks to all areas with atopic dermatitis, with weekly study visits.
-
Follow-up: A post-treatment follow-up visit occurred 2 weeks after the last dose.
-
Primary Endpoint: The primary efficacy endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.
-
Pharmacokinetic Sampling: A sparse sampling approach was used, with a total of 8 PK samples collected from each patient at various time points.
Results:
The trial achieved its primary endpoint, with the ATI-1777 treated group showing a statistically significant greater reduction in EASI score from baseline at week 4 compared to the vehicle-treated group. A preliminary analysis of pharmacokinetic data showed that over 86% of plasma samples in the ATI-1777 arm had concentrations below 1 ng/ml, and mean drug levels were not greater than 5% of the IC50 of ATI-1777.
| Efficacy Endpoint | ATI-1777 (2.0% w/w) | Vehicle | p-value |
| Mean % Reduction in EASI Score at Week 4 | 74.4% | 41.4% | <0.001 |
Table 1: Primary Efficacy Outcome of the Phase 2a Clinical Trial.
Phase 2b Clinical Trial (ATI-1777-AD-202; NCT05432596)
This multicenter, randomized, double-blind, vehicle-controlled, parallel-group study further evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in patients aged 12 years and older with mild to severe atopic dermatitis.
Experimental Protocol:
-
Study Design: The trial was designed to explore a range of concentrations and a once-daily regimen. Patients were randomized to receive ATI-1777 at concentrations of 0.5%, 1%, or 2% applied twice daily, or 2% applied once daily, or a vehicle.
-
Formulation: ATI-1777 was developed as an emollient-containing spray formulation for this trial.
-
Treatment Duration: 4 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the EASI score at week 4.
Results:
The trial met its primary efficacy endpoint, with the ATI-1777 2% twice-daily (BID) group showing a statistically significant improvement in EASI score at week 4 compared to the vehicle group. The once-daily (QD) 2% formulation also showed a trend towards significance. Pharmacokinetic analysis confirmed minimal systemic exposure, with mean steady-state trough drug levels at week 4 being 0.319 ng/mL, representing 0.7% of the IC50 for JAK 1/3 inhibition in whole blood.
| Treatment Group | Mean % Reduction in EASI Score at Week 4 | p-value (vs. Vehicle) |
| ATI-1777 2% BID | 69.7% | 0.035 |
| ATI-1777 2% QD | 68.3% | 0.086 |
| Pooled Vehicle | 58.7% | - |
Table 2: Primary Efficacy Outcomes of the Phase 2b Clinical Trial.
Safety and Tolerability
Across both Phase 2 trials, ATI-1777 was generally well-tolerated. No serious adverse events commonly associated with systemic JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events (MACE), or thromboses, were reported in patients treated with ATI-1777. The most common adverse events were nasopharyngitis and application site pruritus.
Experimental Workflows
The clinical development of ATI-1777 followed a standard workflow for a topical dermatological drug candidate.
Conclusion
ATI-1777 represents a promising "soft" topical JAK 1/3 inhibitor for the treatment of atopic dermatitis. Its design for localized efficacy and rapid systemic metabolism has been supported by preclinical and clinical data demonstrating minimal systemic exposure and a favorable safety profile. The Phase 2 clinical program has shown statistically significant improvements in the signs and symptoms of atopic dermatitis. Further development and potential commercialization partnerships will be crucial in determining the future role of ATI-1777 in the management of inflammatory skin diseases.
Preclinical Pharmacology of Lepzacitinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepzacitinib, also known as ATI-1777, is a novel, topically administered, selective Janus kinase (JAK) 1 and JAK3 inhibitor.[1] Developed as a "soft" drug, it is designed for localized therapeutic action in the skin with minimal systemic exposure. This design aims to mitigate the risks associated with systemic JAK inhibition while treating inflammatory skin conditions such as atopic dermatitis.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, selectivity, potency, and efficacy in preclinical models.
Mechanism of Action
This compound is an ethyl ester prodrug engineered to exert its therapeutic effects through the potent and selective inhibition of JAK1 and JAK3.[2] The JAK-STAT signaling pathway is a critical component in the pathogenesis of atopic dermatitis, mediating the effects of multiple pro-inflammatory cytokines. By inhibiting JAK1 and JAK3, this compound effectively blocks the signaling of key cytokines involved in the inflammatory cascade and pruritus associated with this condition.
A key feature of this compound's design is its "soft" drug nature. Upon absorption into the systemic circulation, it is rapidly hydrolyzed by esterases to its primary metabolite, CDD-1913, which is a significantly less active carboxylic acid form. This rapid metabolic inactivation is intended to minimize systemic side effects.[2]
Data Presentation
Kinase Selectivity and Potency
The inhibitory activity of this compound against the four members of the JAK family was assessed in enzymatic assays. The results demonstrate a clear selectivity for JAK1 and JAK3 over JAK2 and TYK2.
| Target | IC50 (nM) |
| JAK1 | Low Nanomolar |
| JAK2 | >100-fold vs JAK1 |
| JAK3 | Low Nanomolar |
| TYK2 | >100-fold vs JAK1 |
Data derived from preclinical enzymatic assays mentioned in scientific literature.[2]
Cellular Potency
The functional consequence of JAK inhibition was evaluated in cellular assays measuring the inhibition of cytokine-induced STAT phosphorylation.
| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) |
| pSTAT1 Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | Phospho-STAT1 levels | Data not publicly available |
| pSTAT3 Inhibition | Human PBMCs | IL-2 | Phospho-STAT3 levels | Data not publicly available |
| pSTAT5 Inhibition | Human PBMCs | IL-2 | Phospho-STAT5 levels | Data not publicly available |
Specific quantitative data from cellular potency assays are not yet publicly available.
In Vivo Efficacy
The therapeutic potential of topical this compound was evaluated in a preclinical model of atopic dermatitis.
| Animal Model | Key Parameters | Results |
| Oxazolone-induced Atopic Dermatitis (Mouse Model) | Ear swelling, inflammatory cell infiltration, cytokine expression | Significant reduction in ear swelling and inflammation compared to vehicle. |
Specific quantitative data from in vivo efficacy studies are not yet publicly available.
Experimental Protocols
Enzymatic Kinase Assays
The inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 was determined using in vitro enzymatic assays. Recombinant human JAK enzymes were incubated with a specific substrate and ATP. The reaction was initiated by the addition of the enzyme, and the phosphorylation of the substrate was measured. This compound was added at various concentrations to determine the half-maximal inhibitory concentration (IC50).
Cellular Assays (General Protocol)
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. The cells were pre-incubated with varying concentrations of this compound before being stimulated with a specific cytokine (e.g., IL-2, IL-6) to induce STAT phosphorylation. After stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins. The levels of pSTAT were then quantified using flow cytometry to determine the IC50 of this compound.
In Vivo Atopic Dermatitis Model (General Protocol)
An atopic dermatitis-like phenotype was induced in mice by repeated topical application of an irritant, such as oxazolone, to the ear skin. This leads to characteristic features of the disease, including erythema, edema, and inflammatory cell infiltration. This compound, formulated in a suitable vehicle, was applied topically to the inflamed ear. A vehicle control group was also included. The efficacy of the treatment was assessed by measuring the reduction in ear swelling and by histological analysis of skin biopsies to evaluate the reduction in inflammatory infiltrates.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow for this compound.
References
Lepzacitinib: A Technical Deep-Dive into JAK1/JAK3 Selectivity and Potency
For Immediate Release
This technical guide provides an in-depth analysis of the Janus kinase (JAK) inhibitor Lepzacitinib (formerly ATI-1777), focusing on its selectivity and potency for JAK1 and JAK3. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways.
This compound is a topical JAK inhibitor engineered for potent and selective inhibition of JAK1 and JAK3. Its design as a "soft" drug allows for localized therapeutic action in the skin with minimal systemic exposure, as it is rapidly metabolized to a less active form upon entering circulation.[1] This targeted approach aims to mitigate the risks associated with systemic JAK inhibition while treating inflammatory conditions.
Quantitative Analysis of Potency and Selectivity
The inhibitory activity of this compound against the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) from enzymatic and cellular assays are summarized below, demonstrating this compound's pronounced selectivity for JAK1 and JAK3.
Enzymatic Inhibition of JAK Family Kinases
Biochemical assays utilizing the catalytic domains of each JAK family member provide a direct measure of this compound's inhibitory potential.
| Target Enzyme | This compound IC50 (nM) |
| JAK1 | 1.5 |
| JAK2 | 898 ± 178 |
| JAK3 | 3.6 ± 0.9 |
| JAK2/TYK2 | 898 ± 178 |
| Data from in vitro enzymatic assays.[2] |
Cellular Inhibition of JAK-STAT Signaling
To assess the activity of this compound in a more physiologically relevant context, its ability to inhibit cytokine-induced STAT phosphorylation was measured in primary peripheral blood mononuclear cells (PBMCs). This cellular assay reflects the compound's capacity to interfere with the JAK-STAT signaling cascade.
| Signaling Pathway | Cytokine Stimulant | STAT Protein | This compound IC50 (nM) |
| JAK1/JAK3 | IL-2 | STAT5 | 45 |
| JAK1/JAK2 | IL-6 | STAT3 | 225 |
| JAK2 | GM-CSF | STAT5 | >20,000 |
| JAK2/TYK2 | IFN-α | STAT1 | >20,000 |
| Data from cellular assays measuring STAT phosphorylation in human PBMCs.[2] |
Core Signaling Pathway: The JAK/STAT Cascade
This compound exerts its therapeutic effect by modulating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This cascade is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and immune responses. The diagram below illustrates the canonical JAK/STAT pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following sections detail the protocols for the key experiments used to determine the potency and selectivity of this compound.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.
Caption: Workflow for a typical in vitro biochemical JAK inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A specific peptide substrate for each enzyme and adenosine triphosphate (ATP) are prepared in a suitable kinase buffer. This compound is serially diluted to create a range of concentrations.
-
Enzyme-Inhibitor Pre-incubation: this compound dilutions are pre-incubated with the respective JAK enzyme to allow for binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the peptide substrate and ATP to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This is often done using methods that detect ADP production, such as the Transcreener® ADP² Assay, which provides a fluorescent readout.[3]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
This assay measures the inhibitory effect of this compound on the JAK-STAT signaling pathway within a cellular environment.
Caption: Workflow for a cellular STAT phosphorylation assay.
Protocol:
-
Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Inhibitor Pre-incubation: The PBMCs are pre-incubated with various concentrations of this compound for a specified time at 37°C.[2]
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2, and IFN-α for JAK2/TYK2).[2]
-
Cell Lysis: Following a short incubation with the cytokine, the cells are lysed to release the intracellular contents.[2]
-
Detection of Phosphorylated STAT: The level of phosphorylation of the relevant STAT protein is determined using a quantitative immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or by flow cytometry.[2][4][5][6]
-
Data Analysis: The inhibition of STAT phosphorylation at each this compound concentration is calculated, and the IC50 value is determined from the resulting dose-response curve.
Conclusion
This compound demonstrates potent and selective inhibition of JAK1 and JAK3 in both biochemical and cellular assays. Its design as a topical "soft" drug, coupled with its high selectivity, presents a promising therapeutic profile for the treatment of inflammatory skin conditions by providing localized efficacy while minimizing systemic side effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of JAK inhibition.
References
- 1. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Lepzacitinib's Engagement with JAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepzacitinib (also known as ATI-1777) is a novel, topically administered "soft" Janus kinase (JAK) inhibitor, demonstrating selectivity for JAK1 and JAK3.[1] Its design paradigm aims to maximize local therapeutic action while minimizing systemic exposure through rapid metabolic inactivation.[2][3] This technical guide provides an in-depth analysis of the structural biology underpinning the interaction between this compound and its primary target, JAK1. In the absence of a publicly available co-crystal structure, this paper will infer the binding mode of this compound by drawing parallels with structurally homologous JAK1 inhibitors. Furthermore, it presents a comprehensive overview of the JAK-STAT signaling pathway, detailed experimental protocols for the structural elucidation of kinase-inhibitor complexes, and a comparative analysis of the inhibitory profiles of this compound and other notable JAK inhibitors.
Introduction: this compound and the JAK1 Kinase
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) integral to cytokine signaling.[4] These kinases associate with the intracellular domains of type I and type II cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[4] Activated JAKs then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate the transcription of a wide array of genes involved in immunity, inflammation, and hematopoiesis.
Given its central role in mediating the signaling of numerous pro-inflammatory cytokines, JAK1 has emerged as a key therapeutic target for a range of autoimmune and inflammatory disorders. This compound is a potent inhibitor of JAK1 and JAK3 and is under development for the treatment of atopic dermatitis.[5] Its "soft" drug characteristic, owing to its rapid hydrolysis to the less active carboxylic acid metabolite, CDD-1913, is designed to limit systemic side effects.[2]
The JAK-STAT Signaling Pathway and this compound's Point of Intervention
The canonical JAK-STAT signaling cascade is a critical communication route for numerous cytokines and growth factors. This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of downstream signaling mitigates the inflammatory response.
Inferred Structural Biology of this compound Binding to JAK1
While a co-crystal structure of this compound with JAK1 is not publicly available, its binding mode can be inferred from its chemical structure and data from homologous JAK1-inhibitor complexes. This compound possesses a pyrrolo[2,3-b]pyridine core, a common scaffold in many ATP-competitive JAK inhibitors.[2] This class of inhibitors, known as type I inhibitors, binds to the active, "DFG-in" conformation of the kinase.
The binding is anticipated to be anchored by hydrogen bonds between the pyrrolopyrimidine scaffold of this compound and the hinge region of the JAK1 ATP-binding pocket. Key residues in the hinge region, such as Glu957 and Leu959, are critical for the binding of other inhibitors with similar scaffolds and are expected to play a similar role in stabilizing the this compound-JAK1 complex. The remainder of the this compound molecule is expected to form van der Waals interactions within the hydrophobic regions of the ATP-binding cleft, contributing to its potency and selectivity. The cyanoacetyl piperidine moiety likely extends into the solvent-exposed region of the active site, and modifications in this region are often used to fine-tune selectivity and pharmacokinetic properties.
Quantitative Analysis of JAK Inhibitor Selectivity
The therapeutic efficacy and safety profile of a JAK inhibitor are largely dictated by its selectivity across the four JAK isoforms. The table below summarizes the inhibitory activity of this compound alongside other prominent JAK inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound (ATI-1777) | 45 ng/mL (~126.6 nM)1 | > JAK1/3 | 45 ng/mL (~126.6 nM)1 | > JAK1/3 | JAK1 / JAK3 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1 / JAK2 |
| Ruxolitinib | ~3 | ~3 | ~430 | - | JAK1 / JAK2 |
| Delgocitinib | 2.8 | 2.6 | 12.5 | 57.8 | Pan-JAK |
| Ivarmacitinib | 0.1 | 0.9 | 7.7 | 42 | JAK1 |
Data compiled from various sources.[2][6] Note: IC50 values can vary depending on the assay conditions. 1The reported IC50 for this compound is a combined value for JAK1/3 inhibition in a whole blood assay, and the conversion to nM is based on its molecular weight of 355.40 g/mol . Individual IC50 values for each JAK isoform are not publicly available.[7][8]
Experimental Protocols for Structural Determination
The elucidation of the three-dimensional structure of a kinase-inhibitor complex is a multi-step process. Below is a representative workflow for determining the co-crystal structure of a small molecule inhibitor, such as this compound, with the JAK1 kinase domain.
Expression and Purification of the JAK1 Kinase Domain
A detailed protocol for obtaining high-purity JAK1 kinase domain suitable for structural studies is outlined below.[1][5][9]
-
Gene Construct and Cloning: The human JAK1 kinase domain (approximately residues 866-1154) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification.
-
Recombinant Baculovirus Production: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Sf9) to produce a high-titer recombinant baculovirus stock.
-
Protein Expression: Suspension cultures of insect cells (e.g., High Five™) are infected with the recombinant baculovirus. The culture is incubated at 27°C for 48-72 hours to allow for protein expression.
-
Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 0.5 mM TCEP, and protease inhibitors). The cells are lysed by sonication or microfluidization, and the lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins. The His-tagged JAK1 is eluted with a high concentration of imidazole (e.g., 300 mM).
-
His-Tag Cleavage (Optional): If a cleavage site (e.g., TEV protease) is included in the construct, the eluate is dialyzed against a low-salt buffer and incubated with the appropriate protease to remove the His-tag. A second Ni-NTA step is performed to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This step removes aggregates and ensures the protein is monodisperse. Protein purity is assessed by SDS-PAGE.
Crystallization of the this compound-JAK1 Complex
-
Complex Formation: Purified JAK1 kinase domain is concentrated to approximately 5-10 mg/mL. This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess. The mixture is incubated on ice for at least one hour to ensure complex formation.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen). The sitting-drop or hanging-drop vapor diffusion method is typically employed, where a small volume of the complex is mixed with an equal volume of the reservoir solution.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Soaking (Alternative Method): If co-crystallization is unsuccessful, apo-JAK1 crystals (often grown in the presence of a stabilizing ligand like ADP) can be soaked in a solution containing this compound.[9] A chelating agent like EDTA may be required to dislodge the pre-bound ligand.[9]
X-ray Diffraction and Structure Determination
-
Crystal Harvesting and Cryo-protection: Single, well-formed crystals are harvested and briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of a homologous kinase as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of refinement and manual model building are performed until the model converges with good statistics (R-work and R-free).
Conclusion
This compound represents a promising therapeutic agent for atopic dermatitis, leveraging a "soft" drug approach to deliver potent and selective JAK1/3 inhibition with minimized systemic effects. While a definitive co-crystal structure with JAK1 is not yet in the public domain, a comprehensive understanding of its binding can be inferred from its chemical structure and the wealth of structural data available for other JAK1 inhibitors. It is anticipated that this compound binds as a type I inhibitor to the ATP-binding site of JAK1, engaging in key hydrogen bonding and hydrophobic interactions that are characteristic of this class of compounds. The detailed experimental protocols provided herein offer a robust framework for the future structural elucidation of this compound and other novel kinase inhibitors, which will be invaluable for the continued development of targeted therapies in immunology and beyond.
References
- 1. Expression and Purification of JAK1 and SOCS1 for Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aclaris Therapeutics Announces Positive Preliminary Topline Data from Phase 2a Trial of ATI-1777 for Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. mdpi.com [mdpi.com]
- 5. Production and Crystallization of Recombinant JAK Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput crystal structure-determination platform for JAK1 using a novel metal-chelator soaking system - PMC [pmc.ncbi.nlm.nih.gov]
Lepzacitinib's Role in Cytokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Lepzacitinib (formerly ATI-1777), a topical Janus kinase (JAK) inhibitor, with a focus on its role in modulating cytokine signaling pathways. This document provides a comprehensive overview of its biochemical activity, the experimental protocols used for its characterization, and its targeted impact on inflammatory cascades relevant to dermatological conditions such as atopic dermatitis.
Introduction: The JAK-STAT Pathway in Immune-Mediated Diseases
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors. This pathway plays a pivotal role in regulating immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation and immune cell function.
This compound: A Topical JAK1/JAK3 Inhibitor
This compound is a "soft" JAK inhibitor, designed for topical administration to deliver potent inhibition of JAK1 and JAK3 locally within the skin while minimizing systemic exposure.[1] This targeted approach aims to reduce the inflammation and pruritus associated with skin conditions like atopic dermatitis by interfering with the signaling of key pro-inflammatory cytokines.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK1 and JAK3. By binding to the ATP-binding site of these kinases, it blocks their phosphorylation activity, thereby preventing the downstream phosphorylation and activation of STAT proteins. This disruption of the JAK-STAT signaling cascade effectively attenuates the cellular responses to pro-inflammatory cytokines that are dependent on JAK1 and/or JAK3. In preclinical studies, ATI-1777 has been shown to selectively inhibit JAK1/3.[1]
The signaling pathways of several key cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ), are dependent on JAK1 and/or JAK3. By inhibiting these kinases, this compound effectively dampens the inflammatory signaling mediated by these cytokines.
Quantitative Inhibitory Activity
Enzymatic assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic domains of the four JAK family members. These in vitro studies demonstrate that this compound is a potent inhibitor of JAK1 and JAK3, with significantly less activity against JAK2 and TYK2.[2]
| Kinase | IC50 (nM)[2] |
| JAK1 | 3.4 |
| JAK2 | 68 |
| JAK3 | 1.9 |
| TYK2 | 40 |
Table 1: In vitro inhibitory activity of this compound against JAK family kinases.
Signaling Pathway Visualization
The following diagrams illustrate the canonical JAK-STAT signaling pathway and the mechanism of inhibition by this compound.
References
- 1. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Lepzacitinib on Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative data from initial in vitro studies of Lepzacitinib (ATI-1777) on keratinocytes are not extensively available in the public domain. This technical guide has been compiled based on the known mechanism of action of this compound as a Janus kinase (JAK) 1 and JAK3 inhibitor, preclinical data, and established methodologies for evaluating similar compounds in keratinocyte biology. The experimental protocols and representative data are based on studies of other JAK inhibitors and are intended to provide a framework for research.
Introduction
This compound (formerly ATI-1777) is a novel, topically administered small molecule engineered as a "soft" selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] Developed by Aclaris Therapeutics, it is designed for the treatment of inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] The rationale for its development lies in the critical role of the JAK-STAT signaling pathway in mediating the effects of pro-inflammatory cytokines that drive the pathophysiology of AD. Keratinocytes, the primary cell type of the epidermis, are not merely passive structural cells but are active participants in the inflammatory process, responding to and producing a variety of cytokines. Therefore, understanding the direct effects of this compound on keratinocytes is crucial for elucidating its therapeutic mechanism.
This guide provides an in-depth overview of the core concepts and methodologies for the initial in vitro evaluation of this compound's effects on keratinocytes. It covers the underlying signaling pathways, representative quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Mechanism of Action in Keratinocytes
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors implicated in immunity and inflammation.[3] In atopic dermatitis, cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ) are key drivers of the disease pathology. These cytokines bind to their respective receptors on keratinocytes, leading to the activation of specific JAKs.[4][5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] This can lead to impaired keratinocyte differentiation, reduced skin barrier function, and a pro-inflammatory state.[6]
This compound, by inhibiting JAK1 and JAK3, is expected to block the signaling of cytokines that utilize these kinases.[7] For instance, the IL-4 and IL-13 signaling, which is central to the Th2 inflammatory axis in atopic dermatitis, relies on JAK1.[5][8] By inhibiting JAK1, this compound can potentially mitigate the downstream effects of these cytokines on keratinocytes, such as the downregulation of skin barrier proteins like filaggrin and loricrin.[6]
Data Presentation
While specific in vitro data for this compound on keratinocytes is limited, the following tables summarize its known enzymatic potency and provide a comparative context with other relevant JAK inhibitors.
Table 1: Enzymatic Inhibition Profile of this compound and its Metabolite
| Compound | Target | Potency | Source |
| This compound (ATI-1777) | JAK1 | Low Nanomolar | [7] |
| JAK3 | Low Nanomolar | [7] | |
| JAK2 | Lower Activity | [7] | |
| TYK2 | Lower Activity | [7] | |
| CDD-1913 (Metabolite) | JAK3 | 239 nM (IC50) | [9] |
| Data derived from enzymatic assays. |
Table 2: Comparative IC50 Values of Selected Oral JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Abrocitinib | 29 | 803 | >10,000 | 1250 |
| Upadacitinib | 45 | 109 | 2100 | 4700 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| This table provides context on the selectivity profiles of other JAK inhibitors in clinical use.[10][11] |
Table 3: Representative In Vitro Effects of a JAK1/3 Inhibitor on Human Keratinocytes (Hypothetical Data)
| Assay | Cytokine Stimulus | Endpoint | Representative IC50 |
| STAT6 Phosphorylation | IL-4 (10 ng/mL) | p-STAT6 Levels | 50 - 150 nM |
| STAT1 Phosphorylation | IFN-γ (10 ng/mL) | p-STAT1 Levels | 75 - 200 nM |
| Chemokine Expression | IL-4/IL-13 | TARC/CCL17 mRNA | 100 - 300 nM |
| Proliferation Assay | IL-22 (20 ng/mL) | Ki67 Expression | 200 - 500 nM |
| Barrier Protein Expression | IL-4/IL-13 | Filaggrin mRNA | Dose-dependent rescue |
| This data is hypothetical and intended to be representative of the expected effects of a potent JAK1/3 inhibitor on keratinocytes based on published literature for similar molecules. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro effects of this compound on keratinocytes.
Primary Human Epidermal Keratinocyte (NHEK) Culture
-
Source: Neonatal foreskin or adult skin biopsies.
-
Isolation: Tissues are washed in Phosphate Buffered Saline (PBS) with antibiotics. The epidermis is separated from the dermis by overnight incubation in dispase. The epidermis is then incubated in trypsin to release keratinocytes.
-
Culture Medium: Keratinocyte Growth Medium (KGM), supplemented with bovine pituitary extract, epidermal growth factor, insulin, hydrocortisone, and gentamicin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Media is changed every 2-3 days. Experiments are typically conducted with cells at passage 2 or 3.
Cytokine-Induced STAT Phosphorylation Assay
-
Cell Plating: Seed NHEKs in 6-well plates and grow to 70-80% confluency.
-
Starvation: To reduce basal signaling, starve cells in basal medium (without growth factors) for 4-6 hours prior to stimulation.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Cytokine Stimulation: Add the relevant cytokine (e.g., 10 ng/mL of IL-4 or 20 ng/mL of IFN-γ) for a short duration (e.g., 15-30 minutes).
-
Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STATs (e.g., p-STAT6, p-STAT1) and total STATs. Use an appropriate secondary antibody and visualize using chemiluminescence.
Keratinocyte Proliferation Assay
-
Cell Plating: Seed NHEKs in a 96-well plate.
-
Treatment: Treat cells with a pro-proliferative cytokine (e.g., IL-22) in the presence or absence of different concentrations of this compound for 48-72 hours.
-
BrdU Incorporation: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final 2-4 hours of incubation.
-
Detection: Fix the cells, denature the DNA, and detect incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). Measure the colorimetric or fluorescent output. Alternatively, proliferation can be assessed by Ki67 staining via immunofluorescence.
Gene Expression Analysis by quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Seed NHEKs in 12-well plates. Treat with cytokines (e.g., IL-4/IL-13) with or without this compound for 6-24 hours.
-
RNA Isolation: Lyse cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., CCL17/TARC, FLG, LOR) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways
Caption: JAK/STAT signaling in keratinocytes and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for evaluating this compound's effects on keratinocytes.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keratinocytes activated by IL-4/IL-13 express IL-2Rγ with consequences on epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. globalrph.com [globalrph.com]
- 9. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Early-Phase Clinical Trial Results for ATI-1777: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase clinical trial results for ATI-1777, a topical Janus kinase (JAK) 1/3 inhibitor in development for the treatment of atopic dermatitis (AD). The information is compiled from publicly available clinical trial data, press releases, and scientific publications.
Introduction
ATI-1777 is a novel, topical "soft" JAK 1/3 inhibitor designed to deliver localized therapeutic effects in the skin while minimizing systemic exposure.[1] This approach aims to reduce the risk of systemic side effects associated with oral JAK inhibitors. ATI-1777 is being developed by Aclaris Therapeutics and was generated from their proprietary KINect® drug discovery platform.[2]
Mechanism of Action: JAK/STAT Signaling Pathway
Atopic dermatitis is a chronic inflammatory skin disease characterized by the overactivation of cytokine signaling pathways. The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade downstream of many cytokine receptors implicated in the pathophysiology of AD.
ATI-1777 is a potent and selective inhibitor of JAK1 and JAK3.[1] By inhibiting these kinases, ATI-1777 blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Clinical Development Program
ATI-1777 has undergone two key early-phase clinical trials in patients with atopic dermatitis: a Phase 2a study (ATI-1777-AD-201) and a Phase 2b study (ATI-1777-AD-202).
Phase 2a Clinical Trial (ATI-1777-AD-201)
This first-in-human, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in adult patients with moderate to severe atopic dermatitis.
A total of 50 subjects were randomized in a 1:1 ratio to receive either ATI-1777 topical solution (2.0% w/w) or a vehicle solution, applied twice daily for 4 weeks, followed by a 2-week follow-up period without treatment. The primary efficacy endpoint was the percent change from baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4. The mEASI score excluded the evaluation of body areas that were not treated in the trial.
Efficacy: The trial met its primary endpoint, demonstrating a statistically significant reduction in the mEASI score from baseline at week 4 in the ATI-1777 group compared to the vehicle group.
| Efficacy Endpoint | ATI-1777 (2.0% w/w) (n=23) | Vehicle (n=25) | p-value |
| Mean % Reduction in mEASI at Week 4 | 74.4% | 41.4% | <0.001 |
| Table 1: Primary Efficacy Results of the Phase 2a Clinical Trial. |
Positive trends were also observed in key secondary endpoints, including improvements in itch, the proportion of patients achieving at least a 50% reduction in mEASI (mEASI-50), and Investigator's Global Assessment (IGA) responder analysis.
Pharmacokinetics: A preliminary analysis of plasma samples from the ATI-1777 arm showed minimal systemic exposure. Over 86% of the plasma samples had concentrations below 1 ng/mL, and the mean drug levels were not greater than 5% of the half-maximal inhibitory concentration (IC50) of ATI-1777.
Safety: ATI-1777 was generally well-tolerated. Nine subjects in each arm reported treatment-emergent adverse events. No serious adverse events were reported. One subject in the ATI-1777 arm reported a treatment-related adverse event of application site pruritus.
Phase 2b Clinical Trial (ATI-1777-AD-202)
This multicenter, randomized, double-blind, vehicle-controlled, parallel-group study was designed to further evaluate the efficacy, safety, tolerability, and pharmacokinetics of multiple concentrations of ATI-1777 in patients with mild to severe atopic dermatitis.[2][3]
The trial enrolled 250 patients, including adults and children as young as 12 years old.[3] Patients were randomized to receive one of the following treatments:
-
ATI-1777 topical spray (0.5%, 1%, or 2%) applied twice daily
-
ATI-1777 topical spray (2%) applied once daily
-
Vehicle spray
The treatment duration was 4 weeks.[3] The primary efficacy endpoint was the percent change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.[3]
Efficacy: The trial met its primary efficacy endpoint, with the twice-daily 2% ATI-1777 treatment group showing a statistically significant improvement in EASI scores compared to the vehicle group at week 4.[2]
| Treatment Group | Mean % Reduction in EASI at Week 4 | p-value vs. Vehicle |
| ATI-1777 2% BID | 69.7% | 0.035 |
| Pooled Vehicle | 58.7% | - |
| Table 2: Primary Efficacy Results of the Phase 2b Clinical Trial (Intent-to-Treat Population).[2] |
The once-daily 2% ATI-1777 group also showed a trend towards significance.[2] In a per-protocol analysis, the twice-daily 2% ATI-1777 group demonstrated a 70.8% reduction in EASI compared to a 58.5% reduction in the vehicle group (p=0.025).[2] A post-hoc analysis of patients with moderate or severe AD at baseline also showed a significant reduction in EASI scores for both the twice-daily and once-daily 2% ATI-1777 groups.[2]
Pharmacokinetics: Pharmacokinetic analysis from the Phase 2b trial confirmed minimal systemic exposure to ATI-1777.[2] The mean steady-state trough drug levels at week 4 were 0.319 ng/mL, which represents 0.7% of the IC50 for JAK 1/3 inhibition in whole blood.[2] In total, 97% of plasma samples from dosed patients had concentrations below one-tenth of the IC50.[2]
Safety: ATI-1777 was well-tolerated in the Phase 2b trial.[2] No adverse events commonly associated with JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events, or thrombosis, were observed.[4] The most common adverse events were nasopharyngitis and application site itch.[4]
Preclinical Development
Preclinical studies demonstrated that ATI-1777 selectively inhibits JAK1/3 with limited systemic exposure and no observed adverse effects.[1] A 28-day preclinical study conducted in accordance with the FDA's Good Laboratory Practice for Nonclinical Laboratory Studies showed no adverse clinical observations or changes in clinical pathology parameters.[5] Pharmacokinetic analyses from a 7-day preclinical study showed that systemic exposure to ATI-1777 was unquantifiable at most time points.[5]
Conclusion
The early-phase clinical trial results for ATI-1777 support its potential as a safe and effective topical treatment for atopic dermatitis. The "soft" JAK 1/3 inhibitor design appears to successfully limit systemic exposure, a key differentiator from oral JAK inhibitors. The Phase 2a and 2b trials have demonstrated statistically significant efficacy in reducing the signs and symptoms of atopic dermatitis. Further clinical development is anticipated to confirm these promising findings in larger patient populations.
References
- 1. lifescievents.com [lifescievents.com]
- 2. Aclaris Therapeutics Announces Top-line Results from 4-Week [globenewswire.com]
- 3. investor.aclaristx.com [investor.aclaristx.com]
- 4. Aclaris to Host R&D Day on Immuno-Inflammatory Pipeline Oct 14 | ACRS Stock News [stocktitan.net]
- 5. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lepzacitinib on Immune Cell Infiltration in Atopy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepzacitinib (formerly ATI-1777) is a topical, selective Janus kinase (JAK) 1 and JAK3 inhibitor under investigation for the treatment of atopic dermatitis (AD). AD is a chronic inflammatory skin disease characterized by a complex interplay of epidermal barrier dysfunction and immune dysregulation, leading to the infiltration of various immune cells into the skin. This infiltration, comprising primarily T-cells, eosinophils, and mast cells, drives the clinical manifestations of AD, including erythema, edema, and intense pruritus. This compound, by targeting the JAK-STAT signaling pathway, aims to modulate the inflammatory cascade at a critical intracellular juncture, thereby reducing immune cell infiltration and alleviating the signs and symptoms of AD.
This technical guide provides a comprehensive overview of the known and anticipated effects of this compound on immune cell infiltration in the skin. While specific quantitative data from this compound clinical trials on immune cell populations in skin biopsies are not yet publicly available, this document will detail the underlying mechanism of action, present the expected immunological consequences based on its JAK1/3 inhibitory profile, and provide detailed protocols for the key experimental methodologies used to assess immune cell infiltration in dermatological research.
Mechanism of Action: Targeting the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors that are pivotal in the pathogenesis of atopic dermatitis. These include interleukins (IL)-4, IL-13, IL-31, and interferon-gamma (IFN-γ), which are key drivers of type 2 inflammation, pruritus, and skin barrier defects in AD.
This compound selectively inhibits JAK1 and JAK3. This dual inhibition is significant because:
-
JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines, including those that signal through the common gamma chain (γc) and the IL-4/IL-13 receptor complexes.
-
JAK3 partners exclusively with the common gamma chain (γc), a component of the receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for the proliferation, differentiation, and survival of various lymphocyte populations.
By inhibiting JAK1 and JAK3, this compound is expected to block the downstream signaling of these key cytokines, leading to a reduction in the activation and proliferation of pathogenic immune cells and their subsequent infiltration into the skin.
Signaling Pathway Diagram
Expected Effects on Immune Cell Infiltration
Based on its mechanism of action as a JAK1/3 inhibitor, this compound is anticipated to reduce the infiltration of key immune cell populations in the skin of atopic dermatitis patients.
T-Lymphocytes
T-cells, particularly CD4+ T-helper 2 (Th2) cells, are central to the pathogenesis of AD. They produce cytokines like IL-4 and IL-13 that promote IgE production, eosinophil recruitment, and mast cell activation. The signaling of many T-cell activating and proliferating cytokines is dependent on JAK1 and JAK3. Therefore, this compound is expected to decrease the number of infiltrating T-cells in the skin.
Eosinophils
Eosinophils are prominent in the inflammatory infiltrate of AD and contribute to tissue damage and pruritus. Their recruitment and survival are promoted by Th2 cytokines. By inhibiting the upstream signaling that leads to the production of these cytokines, this compound is expected to indirectly reduce eosinophil infiltration.
Mast Cells
Mast cells are resident immune cells in the skin that, upon activation, release a plethora of inflammatory mediators, including histamine, which contributes to the intense itch characteristic of AD. Cytokines that influence mast cell function and survival also signal through the JAK-STAT pathway. Consequently, this compound may lead to a reduction in mast cell activation and potentially their numbers in chronic lesions.
Quantitative Data on Immune Cell Infiltration
As of the latest available information, specific quantitative data from clinical trials detailing the percentage reduction of T-cells, eosinophils, mast cells, or other immune cells in the skin following this compound treatment has not been publicly released. The primary endpoints of the Phase 2a and 2b trials focused on clinical outcomes such as the Eczema Area and Severity Index (EASI) score. Future publications from these trials may include analyses of skin biopsies that would provide this valuable immunological data.
Experimental Protocols
The following are detailed, standard experimental protocols for the key techniques used to quantify and characterize immune cell infiltration in skin tissue. These are representative methodologies and may not reflect the exact protocols used in the this compound clinical trials, as those are not publicly available.
Immunohistochemistry (IHC) for Immune Cell Quantification in Skin Biopsies
This protocol describes the detection of specific immune cell markers in formalin-fixed, paraffin-embedded (FFPE) skin biopsies.
1. Sample Preparation:
- Obtain 4-6 mm full-thickness skin punch biopsies.
- Fix in 10% neutral buffered formalin for 18-24 hours.
- Dehydrate through a graded series of ethanol and clear with xylene.
- Embed in paraffin wax and section at 4-5 µm thickness onto charged microscope slides.
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 30 minutes.
- Immerse in two changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
- Rinse in distilled water.
3. Antigen Retrieval:
- Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0 for T-cell markers; EDTA buffer, pH 9.0 for mast cell tryptase).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature for 20 minutes.
- Rinse with phosphate-buffered saline (PBS).
4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Rinse with PBS.
- Block non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.
- Incubate with the primary antibody (e.g., anti-CD3 for T-cells, anti-Eosinophil Peroxidase for eosinophils, anti-Mast Cell Tryptase) at the appropriate dilution for 1-2 hours at room temperature or overnight at 4°C.
- Rinse with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Rinse with PBS.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Rinse with PBS.
- Develop the signal with a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) until the desired stain intensity is reached.
- Rinse with distilled water.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the hematoxylin in running tap water.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium and coverslip.
6. Analysis:
- Image slides using a brightfield microscope.
- Quantify the number of positively stained cells per unit area (e.g., cells/mm²) or per high-power field in the epidermis and dermis.
Experimental Workflow Diagram
Flow Cytometry for Immune Cell Phenotyping from Skin Biopsies
This protocol allows for the quantification and characterization of various immune cell subsets from a single-cell suspension of a skin biopsy.
1. Sample Collection and Dissociation:
- Collect a 4-8 mm skin punch biopsy into a sterile collection medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum).
- Mince the biopsy into small pieces (1-2 mm) in a sterile petri dish.
- Transfer the minced tissue to a dissociation buffer containing enzymes such as collagenase and dispase.
- Incubate at 37°C with gentle agitation for 1-2 hours.
- Neutralize the enzymatic reaction with a complete medium.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Centrifuge the cells and resuspend in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
2. Antibody Staining:
- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Aliquot approximately 1x10^6 cells per tube.
- Incubate with a viability dye (e.g., a fixable viability stain) to exclude dead cells from the analysis.
- Wash the cells with staining buffer.
- Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding.
- Incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel for AD might include antibodies against CD45 (pan-leukocyte), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD194 (CCR4, for Th2 cells), CD11c (dendritic cells), and Siglec-8 (eosinophils).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
3. Intracellular Staining (Optional):
- For intracellular markers (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells using a commercial fixation/permeabilization kit.
- Incubate with fluorescently-conjugated antibodies against the intracellular targets.
- Wash the cells.
4. Data Acquisition and Analysis:
- Resuspend the cells in staining buffer.
- Acquire data on a flow cytometer.
- Analyze the data using flow cytometry analysis software. Gate on viable, single cells, then on CD45+ leukocytes. From there, identify specific immune cell populations based on their marker expression (e.g., CD3+ T-cells, and within that population, CD4+ and CD8+ subsets).
Conclusion
This compound, as a selective JAK1/3 inhibitor, holds promise as a targeted therapy for atopic dermatitis by disrupting the signaling of key pro-inflammatory cytokines. This mechanism is expected to lead to a significant reduction in the infiltration of pathogenic immune cells, such as T-lymphocytes and eosinophils, into the skin. While clinical trial data has demonstrated the efficacy of this compound in improving the clinical signs of AD, detailed immunological data from skin biopsies is needed to fully elucidate its in-vivo effects on immune cell populations. The experimental protocols provided in this guide offer a framework for the types of analyses that are crucial for a comprehensive understanding of the immunomodulatory effects of novel dermatological therapies like this compound. As more data becomes available, a clearer picture of this compound's impact on the cutaneous immune landscape will emerge, further informing its potential role in the management of atopic dermatitis.
The "Soft" Drug Design of Lepzacitinib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lepzacitinib (formerly ATI-1777) is a novel, topically administered Janus kinase (JAK) 1 and JAK3 inhibitor developed by Aclaris Therapeutics. It is engineered based on the "soft" drug design concept, aiming to deliver localized therapeutic effects in the skin while minimizing systemic exposure and associated adverse effects. This design strategy is particularly advantageous for the treatment of chronic inflammatory skin conditions like atopic dermatitis. This compound is an ethyl ester prodrug that, upon penetration into the skin, is rapidly hydrolyzed by cutaneous esterases to its active carboxylic acid metabolite. This active moiety potently inhibits JAK1 and JAK3, key enzymes in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. Crucially, any this compound that is absorbed systemically is quickly converted to a significantly less active metabolite, thereby reducing the risk of systemic side effects commonly associated with oral JAK inhibitors. Preclinical and clinical studies have demonstrated the efficacy of this compound in reducing the signs and symptoms of atopic dermatitis, alongside a favorable safety profile characterized by minimal systemic absorption.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (ATI-1777) and its Metabolite (CDD-1913) against JAK Family Kinases
| Compound | Target | IC50 (nM) |
| This compound (ATI-1777) | JAK1 | 3.6 |
| JAK2 | 100 | |
| JAK3 | 5.3 | |
| TYK2 | 100 | |
| CDD-1913 (Metabolite) | JAK3 | 239 |
| JAK1/3 (in human PBMCs) | >20,000 |
Table 2: Preclinical Pharmacokinetics of this compound (ATI-1777) in Minipigs Following Topical Administration
| Dose | Timepoint | Mean Plasma Concentration (ng/mL) |
| 40 mg/day | Day 1 & 28 | Non-quantifiable to low (≤4.94) |
| 80 mg/day | Day 1 & 28 | Non-quantifiable to low (≤4.94) |
| 160 mg/day | Day 28 | Low (<6.26) |
Table 3: Human Pharmacokinetic Profile of this compound (ATI-1777) from Phase 2a and 2b Clinical Trials
| Trial Phase | Observation |
| Phase 2a | >86% of plasma samples had concentrations below 1 ng/mL. Mean drug levels were not greater than 5% of the IC50 of this compound. |
| Phase 2b | 97% of plasma samples from dosed patients had concentrations below 1/10th of the IC50. The mean steady-state trough drug level at week 4 was 0.319 ng/mL, representing 0.7% of the IC50 for JAK1/3 inhibition in whole blood. |
Table 4: Clinical Efficacy of this compound (ATI-1777) in Atopic Dermatitis
| Trial Phase | Primary Endpoint | Result |
| Phase 2a | Percent change from baseline in modified Eczema Area and Severity Index (mEASI) score at week 4. | 74.4% reduction with this compound vs. 41.4% with vehicle (p<0.001)[1]. |
| Phase 2b | Percent change from baseline in EASI score at week 4 (2% twice daily). | 69.7% reduction with this compound vs. 58.7% with vehicle (p=0.035)[2][3]. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and its metabolite against the catalytic domains of JAK family members (JAK1, JAK2, JAK3, and TYK2) was determined using an in vitro kinase assay. While the specific proprietary protocol for this compound is not publicly available, such assays generally follow a standard methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK kinase domains are expressed and purified, typically from an insect cell expression system. A suitable peptide substrate for the kinase is synthesized or commercially sourced.
-
Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. For inhibitor testing, serial dilutions of the test compound (this compound or its metabolite) are pre-incubated with the kinase before the addition of ATP to initiate the reaction. The concentration of ATP is often kept near its Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.
-
Detection of Kinase Activity: The phosphorylation of the substrate by the kinase is quantified. This can be achieved through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that detect the amount of ADP produced.
-
Data Analysis: The extent of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Metabolism Studies
The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from various species, including humans. The general protocol for such an assay is as follows:
-
Test System Preparation: Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium. Liver microsomes are also thawed and suspended in a buffer containing necessary cofactors, such as NADPH for phase I metabolism.
-
Incubation: this compound is added to the hepatocyte suspension or microsomal preparation at a defined concentration and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination and Sample Processing: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins. The samples are then centrifuged, and the supernatant containing the remaining parent drug and any formed metabolites is collected.
-
Quantification: The concentration of the parent drug (this compound) in each sample is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½). This can then be used to calculate the intrinsic clearance.
Clinical Trial Protocol for Phase 2a Study (NCT04598269)
The Phase 2a clinical trial was a first-in-human, randomized, double-blind, vehicle-controlled, parallel-group study to evaluate the efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with moderate to severe atopic dermatitis[4].
-
Study Design: 50 participants were randomized in a 1:1 ratio to receive either a 2.0% w/w topical solution of this compound or a vehicle solution. The study drug was applied twice daily for four weeks to all areas affected by atopic dermatitis. This was followed by a two-week post-treatment follow-up period[4].
-
Inclusion/Exclusion Criteria: Participants were adults with a diagnosis of moderate to severe atopic dermatitis. Key exclusion criteria included an unstable course of the disease or refractory atopic dermatitis[5].
-
Efficacy Assessments: The primary efficacy endpoint was the percentage change from baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4. Secondary endpoints included the Investigator's Global Assessment (IGA), Body Surface Area (BSA) affected by atopic dermatitis, and the Peak Pruritus Numerical Rating Scale (PP-NRS)[4].
-
Pharmacokinetic Assessments: Blood samples were collected at specified time points throughout the study to determine the plasma concentrations of this compound and its major metabolite, CDD-1913, using a validated LC-MS/MS method.
-
Safety Assessments: Safety and tolerability were monitored through the collection of adverse events, physical examinations, vital signs, and clinical laboratory tests at each study visit[4].
Mandatory Visualizations
Caption: JAK-STAT signaling pathway in atopic dermatitis and the inhibitory action of this compound.
Caption: Metabolic activation and inactivation of this compound, illustrating the "soft" drug concept.
References
- 1. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols: Lepzacitinib Topical Formulation for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the topical formulation of Lepzacitinib (formerly ATI-1777), a selective Janus kinase (JAK) 1/3 inhibitor developed for the treatment of atopic dermatitis (AD). This document details the mechanism of action, formulation characteristics, and key experimental protocols for the evaluation of this novel therapeutic agent.
Introduction to this compound
This compound is a "soft" JAK 1/3 inhibitor designed for topical administration. Its design aims to maximize local therapeutic effects on the skin while minimizing systemic absorption and associated side effects.[1][2][3][4][5] By selectively targeting JAK1 and JAK3, this compound modulates the signaling of key cytokines implicated in the pathophysiology of atopic dermatitis, such as those involved in inflammation and pruritus.[1]
Mechanism of Action: JAK-STAT Signaling Pathway
Atopic dermatitis is characterized by a complex inflammatory cascade driven by various cytokines. Many of these cytokines signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This compound exerts its therapeutic effect by inhibiting JAK1 and JAK3, thereby interrupting this signaling cascade.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
This compound Topical Formulation and Vehicle Composition
Clinical trials have evaluated this compound in an emollient-containing spray formulation.[2][3][6][7] While the exact proprietary composition of the vehicle is not publicly disclosed, a representative formulation for a topical JAK inhibitor can be conceptualized based on common pharmaceutical practices.
3.1. Formulation Characteristics
The formulation is designed to:
-
Ensure the stability of the active pharmaceutical ingredient (API), this compound.
-
Enhance the penetration of this compound into the epidermis and dermis.
-
Provide emollient properties to hydrate the skin, which is beneficial for atopic dermatitis.
-
Be well-tolerated and non-irritating to sensitive skin.
3.2. Representative Vehicle Composition
The following table outlines a hypothetical vehicle composition for a this compound topical cream, based on common excipients used in dermatological preparations.
| Component Category | Example Excipient(s) | Function | Representative Concentration (% w/w) |
| Solvent/Co-solvent | Propylene Glycol, Ethanol | Solubilizes this compound | 5 - 20 |
| Emollient/Occlusive | White Petrolatum, Mineral Oil | Hydrates the skin, prevents water loss | 15 - 40 |
| Emulsifier | Cetearyl Alcohol, Polysorbate 80 | Stabilizes the oil-in-water emulsion | 5 - 15 |
| Thickening Agent | Carbomer, Xanthan Gum | Provides desired viscosity and texture | 0.1 - 1.0 |
| Humectant | Glycerin | Attracts and retains moisture in the skin | 2 - 10 |
| Preservative | Phenoxyethanol, Parabens | Prevents microbial growth | 0.5 - 1.5 |
| pH Adjuster | Citric Acid, Sodium Hydroxide | Maintain optimal pH for stability and comfort | q.s. to pH 4.5 - 6.5 |
| Purified Water | - | Aqueous phase of the emulsion | q.s. to 100 |
3.3. This compound Concentration in Clinical Trials
This compound has been evaluated at the following concentrations in Phase 2 clinical trials for atopic dermatitis:[6][7]
| Active Ingredient | Concentration (% w/w) |
| This compound | 0.5% |
| This compound | 1.0% |
| This compound | 2.0% |
Experimental Protocols
The development and evaluation of a topical formulation like this compound involves a series of preclinical and clinical studies.
4.1. Preclinical Evaluation Workflow
Caption: Preclinical development workflow for a topical drug formulation.
4.2. Protocol: In Vitro Skin Permeation Study
Objective: To evaluate the permeation of this compound from the topical formulation through the skin.
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes
-
Phosphate-buffered saline (PBS) as receptor fluid
-
The this compound topical formulation
-
High-performance liquid chromatography (HPLC) system for analysis
Methodology:
-
Skin Preparation: Excised human or animal skin is dermatomed to a uniform thickness (approximately 500 µm).
-
Cell Assembly: The skin membrane is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Dosing: A finite dose of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the flux and permeability coefficient.
4.3. Protocol: Phase 2 Clinical Trial for Atopic Dermatitis
Objective: To evaluate the efficacy, safety, and tolerability of topical this compound in patients with mild to severe atopic dermatitis.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[3][6][7]
Patient Population: Adults and adolescents (12 years and older) with a diagnosis of mild, moderate, or severe atopic dermatitis.[6][7]
Treatment Arms:
-
This compound 0.5% topical formulation applied twice daily
-
This compound 1.0% topical formulation applied twice daily
-
This compound 2.0% topical formulation applied twice daily
-
This compound 2.0% topical formulation applied once daily[6][7]
-
Vehicle control applied twice daily
Duration of Treatment: 4 weeks.[4]
Primary Efficacy Endpoint:
Secondary Efficacy Endpoints:
-
Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).[6]
-
Reduction in pruritus (itch) as measured by a numerical rating scale.
-
Improvement in quality of life measures.
Safety Assessments:
-
Monitoring of adverse events, including application site reactions.
-
Clinical laboratory tests.
-
Pharmacokinetic analysis of blood samples to assess systemic exposure.[4][6]
Data Analysis:
-
The primary endpoint is analyzed by comparing the mean percentage change in EASI score between each this compound treatment group and the vehicle group.
-
Statistical significance is determined using appropriate statistical tests (e.g., ANCOVA).
Conclusion
This compound is a promising topical JAK 1/3 inhibitor for the treatment of atopic dermatitis. Its "soft" drug design and targeted delivery aim to provide a favorable efficacy and safety profile. The emollient-containing spray formulation offers a convenient application method. The experimental protocols outlined above provide a framework for the preclinical and clinical evaluation of this and similar topical dermatological products. Further research and clinical trials will continue to elucidate the full therapeutic potential of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Aclaris Therapeutics Completes Enrollment in Phase 2b Study of ATI-1777 for Mild to Severe Atopic Dermatitis (ATI-1777-AD-202) | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Aclaris Therapeutics Announces First Patient Dosed in Phase 2a Clinical Trial of ATI-1777, an Investigational Topical “Soft” JAK 1/3 Inhibitor, for the Treatment of Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 4. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
Application Notes and Protocols for In Vitro Skin Permeation Assays of Lepzacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepzacitinib (also known as ATI-1777) is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3) being developed for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][2] As a topically applied therapeutic, understanding its permeation through the skin is critical for optimizing drug delivery to the target site while minimizing systemic exposure.[2][3] In vitro skin permeation assays are essential tools in the preclinical development of such dermatological drugs, providing valuable data on the rate and extent of skin absorption.[4]
This document provides detailed application notes and a comprehensive protocol for conducting in vitro skin permeation studies of this compound using the Franz diffusion cell method, a widely accepted and utilized technique for this purpose.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its potential for skin permeation.
| Property | Value | Source |
| Molecular Formula | C18H21N5O3 | PubChem[7][8] |
| Molecular Weight | 355.4 g/mol | PubChem[7] |
| XLogP3 | 1.8 | PubChem[7] |
| Topological Polar Surface Area | 111 Ų | PubChem[7] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| In Vitro Skin Permeation Data | Not publicly available |
Experimental Protocol: In Vitro Skin Permeation of this compound using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the skin permeation of this compound from a topical formulation.
1. Materials and Reagents
-
This compound (analytical standard)
-
Topical formulation of this compound (e.g., cream, ointment, gel)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol or other suitable solvent to ensure sink conditions
-
Excised human or porcine skin (full-thickness or dermatomed)[6][9]
-
Franz diffusion cells (vertical or horizontal)[5]
-
Water bath with circulator and heater
-
Magnetic stirrers and stir bars
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS) for quantification of this compound
-
Standard laboratory glassware and consumables
2. Experimental Procedure
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in PBS for 30 minutes prior to mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[10]
-
Ensure a leak-proof seal between the chambers.
-
Fill the receptor chamber with a known volume of pre-warmed (37°C) receptor medium (e.g., PBS with a percentage of ethanol to maintain sink conditions).[9]
-
Place a small magnetic stir bar in the receptor chamber and ensure continuous stirring throughout the experiment to maintain a uniform concentration.[9]
-
Allow the assembled cells to equilibrate in a water bath set to 37°C for at least 30 minutes.
-
-
Application of this compound Formulation:
-
Apply a finite dose of the this compound formulation evenly onto the surface of the skin in the donor chamber. The amount applied should be accurately weighed.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor medium from the sampling arm of the receptor chamber.[9]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[9]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
3. Data Analysis
-
Cumulative Amount Permeated: Calculate the cumulative amount of this compound that has permeated through the skin at each time point, correcting for the amount removed during previous sampling.
-
Flux (Jss): Plot the cumulative amount of this compound permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).[11]
-
Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation:
-
Kp = Jss / Cd
-
Where Jss is the steady-state flux and Cd is the concentration of this compound in the donor formulation.
-
-
Lag Time (t_lag): Determine the lag time by extrapolating the linear portion of the cumulative amount permeated versus time plot to the x-axis.[11]
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The described in vitro skin permeation assay using Franz diffusion cells provides a robust and reproducible method for evaluating the transdermal delivery of this compound. This protocol can be adapted for various formulations and is a critical step in the non-clinical development of this topical JAK inhibitor. The data generated from these studies are invaluable for formulation optimization, understanding the mechanism of drug delivery, and for regulatory submissions. By inhibiting the JAK-STAT pathway, which is crucial in the pathogenesis of atopic dermatitis, this compound aims to reduce inflammation and pruritus.[12][13][14][15][16] The successful topical application of this compound relies on its ability to permeate the skin to reach its target while minimizing systemic absorption, a characteristic that can be thoroughly investigated using the methods outlined in this document.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. research.monash.edu [research.monash.edu]
- 7. This compound | C18H21N5O3 | CID 138624627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2.6. In Vitro Skin Permeation Assay [bio-protocol.org]
- 10. mmsl.cz [mmsl.cz]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. JAK/STAT Signaling Pathway Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 16. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Lepzacitinib in Animal Models of Atopic Dermatitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atopic Dermatitis (AD) is a chronic, inflammatory skin disease characterized by pruritus (itching), eczematous lesions, and skin barrier dysfunction. The pathogenesis involves a complex interplay of genetic predisposition, immune dysregulation, and environmental factors.[1][2] A key signaling cascade implicated in the inflammatory process of AD is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[3][4][5] Pro-inflammatory cytokines, such as Interleukin-4 (IL-4), IL-13, and IL-31, signal through this pathway to drive the disease's hallmark symptoms.[6][7]
Lepzacitinib (formerly ATI-1777) is a topical "soft" small molecule designed to potently and selectively inhibit JAK1 and JAK3.[8][9][10] By targeting these specific kinases, this compound can block the signaling of multiple AD-associated cytokines, thereby reducing inflammation and pruritus directly in the skin while minimizing systemic exposure.[9][11] Preclinical evaluation of topical agents like this compound requires robust and reproducible animal models that mimic the key features of human AD. This document provides detailed protocols for two widely used chemically-induced mouse models of AD: the MC903 (Calcipotriol)-induced model and the Oxazolone-induced model.
This compound's Mechanism of Action: The JAK-STAT Pathway in Atopic Dermatitis
The JAK-STAT pathway is a critical intracellular signaling cascade for numerous cytokines involved in AD.[6][7] The process begins when cytokines bind to their specific receptors on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes responsible for inflammation, immune cell differentiation, and pruritus.[5] this compound's therapeutic effect stems from its inhibition of JAK1 and JAK3, which are crucial for the signaling of Th2 cytokines like IL-4 and IL-13.[11]
Caption: this compound inhibits JAK1/JAK3, blocking cytokine-mediated inflammation.
MC903 (Calcipotriol)-Induced Atopic Dermatitis Model
The topical application of MC903, a vitamin D3 analog, induces a robust AD-like phenotype in mice, characterized by Th2-dominant inflammation, epidermal thickening (acanthosis), and increased serum IgE, closely resembling human AD.[12][13][14] This model is highly reproducible and suitable for evaluating the efficacy of topical anti-inflammatory agents.[15]
Experimental Workflow
A typical study involves a 12 to 14-day induction period where MC903 is applied daily to the mouse ear. Treatment with the test article (this compound), vehicle, and a positive control (e.g., a topical corticosteroid) is administered concurrently.
Caption: Workflow for inducing and treating MC903-based atopic dermatitis.
Protocol: MC903 Induction and this compound Treatment
Materials:
-
Mice (e.g., female BALB/c or C57BL/6, 8 weeks old).
-
MC903 (Calcipotriol).
-
Ethanol (100%).
-
This compound formulations (e.g., 0.5%, 1.0%, 2.0% in a suitable vehicle).
-
Vehicle control.
-
Positive control (e.g., Tacrolimus 0.1% ointment).
-
Digital calipers.
Procedure:
-
Acclimatization: Allow mice to acclimate for at least 3-5 days before the experiment begins.
-
Group Allocation: Randomly divide mice into treatment groups (n=8-10 per group):
-
Group 1: Naive (No treatment).
-
Group 2: Vehicle Control + MC903.
-
Group 3: this compound (Low Dose) + MC903.
-
Group 4: this compound (High Dose) + MC903.
-
Group 5: Positive Control + MC903.
-
-
Baseline Measurement (Day 1): Before any application, measure the thickness of the right ear of each mouse using digital calipers.
-
Treatment Application (Day 1-14):
-
Topically apply the assigned treatment (Vehicle, this compound, or Positive Control) to the right ear (e.g., 20 µL).
-
One hour later, topically apply MC903 solution (e.g., 2 nmol in 20 µL ethanol) to the same ear.[14]
-
-
Clinical Assessment (Every 2 days):
-
Measure ear thickness 24 hours after the previous application.
-
Score clinical signs of inflammation (erythema, scaling) if applicable.
-
Monitor body weight to check for systemic toxicity.[14]
-
-
Endpoint Analysis (Day 15):
-
Record the final ear thickness and body weight.
-
Euthanize mice and collect samples:
-
Ear Tissue: For histopathology (H&E staining) and cytokine analysis (qPCR or ELISA).
-
Serum: For total IgE measurement.
-
Draining Lymph Nodes: For flow cytometry analysis of immune cell populations.[12]
-
-
Data Presentation: Efficacy Endpoints
Table 1: Clinical Assessment of Ear Swelling
| Treatment Group | Baseline Ear Thickness (mm) | Day 3 (mm) | Day 7 (mm) | Day 11 (mm) | Day 15 (mm) | % Inhibition (Day 15) |
|---|---|---|---|---|---|---|
| Vehicle + MC903 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0% |
| This compound (1%) + MC903 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated |
| Positive Control + MC903 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Calculated |
Percent inhibition is calculated relative to the vehicle control group.[14]
Table 2: Histopathological and Biomarker Analysis
| Treatment Group | Epidermal Thickness (µm) | Inflammatory Cell Infiltrate (Score 0-4) | Serum IgE (ng/mL) | Skin TSLP mRNA (Fold Change) |
|---|---|---|---|---|
| Vehicle + MC903 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1%) + MC903 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control + MC903 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Oxazolone (OXA)-Induced Atopic Dermatitis Model
This model uses the hapten oxazolone to induce a chronic Th2-mediated hypersensitivity reaction that mimics AD.[16] It involves a sensitization phase followed by repeated challenges to elicit a sustained inflammatory response.[17][18]
Protocol: Oxazolone Induction and this compound Treatment
Materials:
-
Mice (e.g., BALB/c).
-
Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one).
-
Acetone and Olive Oil (or other suitable vehicle).[17]
-
This compound formulations.
-
Vehicle and Positive controls.
Procedure:
-
Sensitization (Day 0): Shave a small area on the dorsal skin of the mice. Apply a sensitizing dose of oxazolone (e.g., 100 µL of 1% OXA in acetone/olive oil) to the shaved skin.[19]
-
Challenge Phase (Starting Day 5-7):
-
Treatment Administration:
-
Prophylactic: Begin daily topical treatment with this compound/vehicle one day before the first challenge.
-
Therapeutic: Begin daily topical treatment after significant inflammation has developed (e.g., after the 3rd or 4th challenge).[17]
-
-
Clinical Assessment:
-
Measure ear thickness before each challenge and on the final day.
-
Score erythema, scaling, and excoriations.[20]
-
-
Endpoint Analysis:
-
Collect ear tissue, serum, and lymph nodes for analysis as described in the MC903 protocol. Key endpoints include ear swelling, histopathology, and serum IgE levels.[16]
-
Data Presentation: Efficacy Endpoints
Table 3: Therapeutic Evaluation of Ear Swelling in OXA-Induced Model
| Treatment Group | Ear Thickness Pre-Treatment (mm) | Day 14 (mm) | Day 18 (mm) | Day 22 (mm) | Change from Pre-Treatment (Day 22) |
|---|---|---|---|---|---|
| Vehicle + OXA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1%) + OXA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control + OXA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Key Immunological and Histological Readouts
| Treatment Group | Epidermal Thickness (µm) | Mast Cell Infiltration (cells/field) | Serum IgE (ng/mL) | Skin IL-4 mRNA (Fold Change) |
|---|---|---|---|---|
| Vehicle + OXA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1%) + OXA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control + OXA | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Logical Framework for Model Selection and Evaluation
Choosing the appropriate model and endpoints is critical for a successful preclinical evaluation. The framework below illustrates the relationship between AD pathogenesis, model features, and the measurable outcomes used to assess therapeutic efficacy.
Caption: Connecting AD pathogenesis to measurable endpoints in animal models.
Conclusion: The MC903 and Oxazolone-induced dermatitis models provide robust platforms for the preclinical evaluation of topical JAK inhibitors like this compound. By employing the detailed protocols and quantitative endpoints outlined in these application notes, researchers can effectively assess the therapeutic potential of novel compounds for atopic dermatitis, generating the critical data needed to advance promising candidates toward clinical development.
References
- 1. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 4. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. criver.com [criver.com]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. imavita.com [imavita.com]
Application Notes and Protocols: Measuring Lepzacitinib's Effect on Th2 Cytokines Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepzacitinib (formerly ATI-1777) is a selective, soft Janus kinase (JAK) 1 and JAK3 inhibitor under development for the treatment of atopic dermatitis and other inflammatory skin conditions.[1][2] The pathophysiology of these diseases often involves a dominant T helper 2 (Th2) immune response, characterized by the overproduction of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][4] These cytokines signal through the JAK-STAT pathway, making JAK1 and JAK3 critical targets for therapeutic intervention.[5][6] By inhibiting JAK1 and JAK3, this compound is expected to suppress the signaling cascades initiated by Th2 cytokines, thereby reducing the inflammatory response.[7]
These application notes provide detailed protocols for three common cell-based assays to quantify the inhibitory effect of this compound on the production of IL-4, IL-5, and IL-13 from human peripheral blood mononuclear cells (PBMCs). The provided methodologies for Enzyme-Linked Immunosorbent Assay (ELISA), Intracellular Cytokine Staining with Flow Cytometry, and a STAT6 Reporter Gene Assay will enable researchers to effectively evaluate the potency and mechanism of action of this compound in a relevant in vitro setting.
Data Presentation: Expected Inhibitory Effects of this compound on Th2 Cytokine Production
While specific IC50 values for this compound's inhibition of Th2 cytokine production in cell-based assays are not publicly available, enzymatic assays have demonstrated its potent inhibition of JAK1 and JAK3 in the low nanomolar range.[7] Based on studies with other selective JAK1/3 inhibitors, a dose-dependent reduction in IL-4, IL-5, and IL-13 secretion is anticipated.[5][8] The following table provides a representative example of the expected dose-dependent inhibition of Th2 cytokines by this compound, which can be determined using the protocols outlined below.
| This compound Concentration (nM) | % Inhibition of IL-4 Production (Mean ± SD) | % Inhibition of IL-5 Production (Mean ± SD) | % Inhibition of IL-13 Production (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 | 0 ± 4.8 | 0 ± 6.1 |
| 1 | 15 ± 3.5 | 12 ± 4.1 | 18 ± 5.5 |
| 10 | 45 ± 6.8 | 40 ± 5.9 | 50 ± 7.2 |
| 100 | 85 ± 4.3 | 80 ± 5.1 | 90 ± 4.9 |
| 1000 | 98 ± 2.1 | 95 ± 3.2 | 99 ± 1.8 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Th2 cytokine signaling pathway and the general experimental workflow for assessing the effect of this compound.
Caption: Th2 cytokine signaling pathway and the inhibitory action of this compound.
References
- 1. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 2. IL-4 and IL-13 Inhibition in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-13 inhibition in the treatment of atopic dermatitis – new and emerging biologic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IL-4/-13 Axis and Its Blocking in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The JAK1/3 inhibitor tofacitinib suppresses T cell homing and activation in chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Lepzacitinib Target Engagement in Skin Biopsies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lepzacitinib (formerly ATI-1777) is a topical, "soft" Janus kinase (JAK) 1 and JAK3 inhibitor in development for the treatment of inflammatory skin diseases such as atopic dermatitis.[1][2][3] As a targeted therapy, demonstrating engagement of this compound with its intended molecular targets within the skin is crucial for establishing its mechanism of action and therapeutic potential. This document provides a comprehensive protocol for assessing the target engagement of this compound in human skin biopsies. The outlined procedures are designed to quantify both the presence of the drug in the skin and its pharmacological effect on the JAK-STAT signaling pathway.
This compound's Mechanism of Action
This compound is designed to selectively inhibit JAK1 and JAK3.[2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[4] By inhibiting JAK1 and JAK3, this compound is expected to block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of pro-inflammatory genes.[4] Being a "soft" inhibitor, this compound is designed to act locally at the site of application and be rapidly metabolized in systemic circulation, minimizing systemic exposure.[1][3]
Experimental Workflow for Target Engagement Assessment
A multi-faceted approach is recommended to thoroughly assess this compound's target engagement in skin biopsies. This involves a combination of analytical chemistry and molecular biology techniques to measure drug concentration, target protein phosphorylation, and downstream gene expression.
Caption: Experimental workflow for assessing this compound target engagement in skin biopsies.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a clinical study evaluating a topical JAK inhibitor like this compound.
Table 1: this compound Concentration in Skin Biopsies
| Timepoint | Treatment Group | This compound Concentration (ng/g tissue) |
| Baseline | Vehicle | |
| Baseline | This compound | |
| Week 4 | Vehicle | |
| Week 4 | This compound | 150.5 ± 45.2 |
*LLOQ: Lower Limit of Quantification
Table 2: Phosphorylated STAT3 (pSTAT3) Levels in Skin Biopsies (by Immunohistochemistry)
| Timepoint | Treatment Group | pSTAT3 Positive Cells (%) | Fold Change from Baseline |
| Baseline | Vehicle | 65.2 ± 10.1 | - |
| Baseline | This compound | 68.5 ± 9.8 | - |
| Week 4 | Vehicle | 62.1 ± 11.5 | 0.95 |
| Week 4 | This compound | 25.4 ± 7.3 | 0.37 |
Table 3: Relative mRNA Expression of Inflammatory Cytokines in Skin Biopsies (by RT-qPCR)
| Gene | Timepoint | Treatment Group | Relative mRNA Expression (Fold Change from Baseline) |
| IL-4 | Week 4 | Vehicle | 0.98 |
| Week 4 | This compound | 0.45 | |
| IL-13 | Week 4 | Vehicle | 1.05 |
| Week 4 | This compound | 0.38 | |
| IL-31 | Week 4 | Vehicle | 0.95 |
| Week 4 | This compound | 0.32 |
Experimental Protocols
Skin Biopsy Collection and Processing
-
Collection: Collect 4mm punch biopsies from lesional skin at baseline and after the treatment period. For pharmacokinetic analysis, an additional biopsy from non-lesional skin can be taken.
-
Processing:
-
For Mass Spectrometry and Western Blot: Snap-freeze the biopsy in liquid nitrogen and store at -80°C until homogenization.
-
For Immunohistochemistry: Fix the biopsy in 10% neutral buffered formalin for 24 hours and then embed in paraffin (FFPE).
-
For RT-qPCR: Place the biopsy in an RNA stabilization solution (e.g., RNAlater) and store at -80°C.
-
Mass Spectrometry for this compound Quantification
This protocol provides a general workflow for the quantification of this compound in skin tissue using liquid chromatography-mass spectrometry (LC-MS).
-
Homogenization: Homogenize the frozen skin biopsy tissue in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.
-
LC-MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate this compound from other matrix components using a suitable C18 column and a gradient elution.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Calculate the concentration of this compound in the tissue sample by comparing its response to a standard curve prepared with known concentrations of the drug.
Immunohistochemistry (IHC) for Phospho-STAT3 (pSTAT3)
This protocol is for the detection of pSTAT3 in FFPE skin sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene.
-
Rehydrate through a series of graded ethanol solutions and finally in distilled water.[5]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.[6]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and non-specific antibody binding with a blocking serum.[5]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for pSTAT3 (e.g., rabbit anti-pSTAT3) overnight at 4°C.[5]
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.[7]
-
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides with a permanent mounting medium.[5]
-
Analysis: Quantify the percentage of pSTAT3-positive cells within the epidermis and dermis using image analysis software.
Western Blot for JAK-STAT Pathway Proteins
This protocol is for the analysis of total and phosphorylated JAK and STAT proteins in skin biopsy lysates.
-
Protein Extraction:
-
Homogenize frozen skin biopsies in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of JAK1, JAK3, and STAT3 overnight at 4°C.
-
-
Detection:
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Reverse Transcription Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol is for the measurement of mRNA levels of inflammatory cytokines in skin biopsies.
-
RNA Extraction:
-
Homogenize the skin biopsy stored in RNA stabilization solution.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).[8]
-
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., IL-4, IL-13, IL-31) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]
-
The qPCR reaction involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[10]
-
-
Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.
Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. Aclaris Therapeutics Announces Positive Preliminary Topline Data from Phase 2a Trial of ATI-1777 for Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions [mdpi.com]
- 5. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 7. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Cytokine profiles in paraffin-embedded biopsy samples of lepromatous leprosy patients: semi-quantitative measure of cytokine mRNA using RT-PCR [ijl.ilsl.br]
- 9. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols: Investigating Lepzacitinib in HaCaT Cells for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Lepzacitinib using the HaCaT human keratinocyte cell line. This document outlines the scientific basis, detailed experimental protocols, and data presentation formats relevant to studying the effects of this Janus kinase (JAK) inhibitor in a model of inflammatory skin conditions.
Introduction to this compound and HaCaT Cells
This compound (ATI-1777) is a small molecule inhibitor targeting Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[3][4] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of chronic inflammatory skin diseases such as atopic dermatitis.[3][5]
The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely accepted and reliable in vitro model for studying the inflammatory responses of the skin.[6][7][8] These cells can be stimulated with pro-inflammatory cytokines to mimic the cellular environment of skin disorders, making them an ideal system for assessing the efficacy and mechanism of action of therapeutic agents like this compound.[7][9]
Core Signaling Pathway: JAK-STAT in Keratinocytes
In keratinocytes, pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-13 (IL-13) bind to their respective receptors, activating associated JAKs.[3] This activation triggers a cascade involving the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation, cell proliferation, and barrier function.[3][4] this compound, by inhibiting JAK1 and JAK3, is expected to block these downstream events.
Experimental Protocols
The following protocols are designed to assess the in vitro effects of this compound on HaCaT cells. It is recommended to optimize parameters such as cell density, stimulation time, and drug concentration for specific experimental conditions.
Cell Culture and Maintenance
-
Cell Line: HaCaT (human immortalized keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound on HaCaT cells.
Workflow:
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytokine-Induced Inflammation and Chemokine Release Assay (ELISA)
This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators from stimulated HaCaT cells.
Protocol:
-
Seed HaCaT cells in 24-well or 48-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if required by the specific assay.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IFN-γ) for 24 hours.[6][9]
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted chemokines and cytokines (e.g., TSLP, IL-6, CCL17, CCL22) using specific ELISA kits according to the manufacturer's instructions.[7]
-
Normalize the results to the total protein content of the cell lysates from each well.
Western Blot Analysis of STAT Phosphorylation
This assay directly assesses this compound's inhibitory effect on the JAK-STAT pathway.
Workflow:
Protocol:
-
Seed HaCaT cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with an appropriate cytokine (e.g., 20 ng/mL IL-4 or 10 ng/mL IFN-γ) for a short period (e.g., 15-30 minutes).[11]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STATs (e.g., p-STAT1, p-STAT6) and total STATs overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison and interpretation. Below are templates for presenting typical results from the described experiments.
Table 1: Effect of this compound on HaCaT Cell Viability (Example Data)
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 3.9 |
| 10 | 95.5 ± 4.8 |
| 50 | 85.3 ± 6.2 |
| 100 | 60.1 ± 7.5 |
Table 2: Inhibition of TNF-α/IFN-γ-Induced TSLP Release by this compound (Example Data)
| Treatment | This compound Conc. (µM) | TSLP Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | 5.2 ± 1.1 | - |
| Stimulated (TNF-α/IFN-γ) + Vehicle | 0 | 150.8 ± 12.3 | 0 |
| Stimulated + this compound | 0.1 | 95.4 ± 9.8 | 36.7 |
| Stimulated + this compound | 1 | 40.1 ± 5.5 | 73.4 |
| Stimulated + this compound | 10 | 15.6 ± 3.1 | 89.7 |
Table 3: Densitometry Analysis of p-STAT1 Inhibition by this compound (Example Data)
| Treatment | This compound Conc. (µM) | Relative p-STAT1 / Total STAT1 Ratio ± SD |
| Unstimulated Control | - | 0.05 ± 0.01 |
| Stimulated (IFN-γ) + Vehicle | 0 | 1.00 ± 0.12 |
| Stimulated + this compound | 0.1 | 0.65 ± 0.09 |
| Stimulated + this compound | 1 | 0.21 ± 0.05 |
| Stimulated + this compound | 10 | 0.08 ± 0.02 |
These protocols and templates provide a robust framework for the in vitro characterization of this compound in HaCaT keratinocytes, enabling researchers to investigate its potential as a therapeutic agent for inflammatory skin diseases.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis [ouci.dntb.gov.ua]
- 6. axxam.com [axxam.com]
- 7. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Cytokine Milieu to Reproduce Atopic Dermatitis-related Gene Expression in HaCaT Keratinocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Natural Janus Kinase Inhibitor Agerarin Downregulates Interleukin-4-Induced PER2 Expression in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Lepzacitinib Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with Lepzacitinib topical formulations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability issues encountered during the development of this compound topical formulations.
Issue 1: Physical Separation or Changes in Consistency
Q1: My this compound cream/gel is showing signs of phase separation (e.g., oil droplets on the surface, watery residue). What are the likely causes and how can I fix it?
A1: Phase separation in semi-solid dosage forms is often due to an unstable emulsion or gel network.[1]
-
Potential Causes:
-
Inadequate Emulsifier Concentration or Type: The emulsifier may not be effectively reducing the interfacial tension between the oil and water phases.
-
Improper Viscosity: The viscosity of the formulation may be too low to prevent the dispersed phase from coalescing.[1]
-
Temperature Fluctuations: Exposure to high temperatures can accelerate chemical reactions and physical changes, leading to instability.[1]
-
Incompatible Ingredients: Interactions between excipients or between an excipient and this compound could be disrupting the formulation's structure.[1]
-
-
Troubleshooting Steps:
-
Optimize the Emulsifier System:
-
Experiment with different concentrations of your current emulsifier.
-
Consider using a combination of emulsifiers to improve stability.
-
Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is appropriate for your oil and water phases.
-
-
Increase Viscosity:
-
Incorporate or increase the concentration of a thickening agent or stabilizer, such as carbomers or cellulose derivatives.[2]
-
-
Control Environmental Factors:
-
Conduct stability studies at various temperatures to understand the formulation's thermal sensitivity.[1]
-
Store the formulation in a temperature-controlled environment.
-
-
Assess Ingredient Compatibility:
-
Review the compatibility of all excipients in the formulation.
-
Consider simplifying the formulation to identify any problematic ingredients.
-
-
Issue 2: Chemical Degradation of this compound
Q2: I'm observing a decrease in the potency of this compound in my formulation over time. What are the potential degradation pathways and how can I mitigate them?
A2: While specific degradation pathways for this compound are not publicly available, insights can be drawn from studies on other JAK inhibitors, such as Tofacitinib, which is known to be susceptible to hydrolysis and oxidation.[3][4]
-
Potential Degradation Pathways:
-
Hydrolysis: The presence of water can lead to the breakdown of the active pharmaceutical ingredient (API). For Tofacitinib, this can occur at the amide and cyano positions.[4]
-
Oxidation: this compound, like other complex organic molecules, may be sensitive to oxidative degradation.[3] The pyrrole ring double bond in Tofacitinib is particularly susceptible to oxidation.[4]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[1]
-
-
Troubleshooting Steps:
-
Control pH:
-
The pH of the formulation can significantly impact the rate of hydrolysis.[1] Conduct studies to determine the pH at which this compound has maximum stability.
-
Incorporate a buffering system to maintain the optimal pH.
-
-
Protect from Oxidation:
-
Light Protection:
-
Package the formulation in light-resistant containers.
-
Conduct photostability studies as per ICH guidelines.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the key excipients to consider for enhancing the stability of a this compound topical formulation?
A3: The choice of excipients is crucial for the stability of your formulation.[1] Key categories of excipients include:
-
Thickeners and Stabilizers: These agents, such as carbomers and xanthan gum, control the rheology of the formulation to prevent phase separation.
-
Antioxidants: To protect this compound from oxidative degradation, consider using antioxidants like vitamin E (tocopherol) or BHT.[2][5]
-
Emulsifiers: For cream-based formulations, emulsifiers like cetearyl alcohol and polysorbates are essential for maintaining a uniform dispersion of oil and water phases.[2]
-
Chelating Agents: EDTA can be used to complex with metal ions that may catalyze degradation reactions.[5]
-
Buffering Agents: To maintain a stable pH, phosphate or citrate buffers are commonly used.
Q4: How can I perform a forced degradation study for my this compound formulation?
A4: A forced degradation study, as recommended by ICH guidelines, helps to identify potential degradation products and pathways.[1][3] A typical study involves exposing the API or formulation to harsh conditions:
-
Acid and Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at room temperature for specified time intervals (e.g., 2, 6, 12, 24, 48 hours).[3]
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H2O2) at room temperature for the same time intervals.[3]
-
Thermal Degradation: Expose the solid drug substance to elevated temperatures.[1]
-
Photodegradation: Expose the solid drug substance to UV light.[1]
The resulting samples are then analyzed, typically by a stability-indicating HPLC method, to quantify the amount of degradation.[3]
Q5: What type of analytical method is suitable for assessing the stability of this compound?
A5: A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the properties of the drug substance and drug product over time.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) with a UV or diode array detector (DAD) is a commonly used technique for this purpose.[1][3] The method must be able to separate the intact this compound from any degradation products and excipients.[1]
Data Presentation
The following table summarizes the results of a forced degradation study on Tofacitinib, a similar JAK inhibitor, which can serve as a reference for what to expect in studies with this compound.
Table 1: Forced Degradation of Tofacitinib [2]
| Stress Condition | Time (hours) | % Degradation |
| Acid Hydrolysis (0.1 M HCl) | 2 | 5.2 |
| 6 | 10.8 | |
| 12 | 15.3 | |
| 24 | 20.1 | |
| 48 | 25.6 | |
| Base Hydrolysis (0.1 M NaOH) | 2 | 3.1 |
| 6 | 8.5 | |
| 12 | 12.7 | |
| 24 | 18.4 | |
| 48 | 22.9 | |
| Oxidative (3% H2O2) | 2 | 6.8 |
| 6 | 12.4 | |
| 12 | 18.9 | |
| 24 | 24.5 | |
| 48 | 30.2 |
Note: Data is illustrative and based on studies of a different, but structurally related, JAK inhibitor. Actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 2 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature. Take samples at 2, 6, 12, 24, and 48 hours. Neutralize the samples with an equivalent molar concentration of NaOH before analysis.[3]
-
Base Hydrolysis: Mix 2 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Take samples at the same time points as for acid hydrolysis. Neutralize the samples with an equivalent molar concentration of HCl before analysis.[3]
-
Oxidative Degradation: Mix 2 mL of the this compound stock solution with 1 mL of 3% (v/v) H2O2. Keep the mixture at room temperature and collect samples at the specified time points.[3]
-
Thermal Degradation: Place the solid this compound powder in a temperature-controlled oven at a specified temperature (e.g., 50°C) and collect samples at various time points.[1]
-
Photodegradation: Expose the solid this compound powder to UV light (e.g., at 254 nm) for varying durations (e.g., 2, 4, and 6 hours).[1]
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general protocol that should be optimized for this compound.
-
Instrumentation: HPLC system with a DAD or UV detector.[1]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 0.5-1.0 mL/min.[2]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound. For Tofacitinib, a wavelength of 220 nm has been used.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting guide for formulation instability.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Overcoming Lepzacitinib crystallization in cream-based vehicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges of Lepzacitinib crystallization in cream-based vehicles.
Introduction to this compound and Formulation Challenges
This compound is a small molecule inhibitor of Janus kinase 1 and 3 (JAK1/JAK3) under development for the topical treatment of inflammatory skin diseases such as atopic dermatitis.[1][2] A significant hurdle in the development of topical semi-solid dosage forms is the potential for the active pharmaceutical ingredient (API) to crystallize within the vehicle.[3][4] Crystallization can drastically reduce the therapeutic efficacy of the product by lowering the drug's thermodynamic activity and, consequently, its ability to permeate the skin.[3][5] This guide offers practical solutions and detailed protocols to maintain this compound in a stable, solubilized state within cream-based formulations.
Diagram: this compound's Mechanism of Action
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to crystallize in a cream formulation?
A1: Crystallization of an API in a semi-solid formulation is primarily driven by the drug concentration exceeding its solubility in the vehicle. This state, known as supersaturation, can occur for several reasons:
-
Poor Solubility: this compound, like many small molecule APIs, may have inherently low solubility in the lipid and aqueous phases of a cream.[6]
-
Vehicle Evaporation: After application to the skin, volatile components of the cream (like water or alcohol) can evaporate, thereby increasing the concentration of the drug in the remaining film.[3]
-
Temperature Fluctuations: Changes in storage temperature can alter drug solubility, potentially leading to crystallization upon cooling.
-
Incompatible Excipients: Certain ingredients in the cream base may not be optimal for solubilizing this compound, leading to instability.
Q2: How can I improve the solubility of this compound in my cream base?
A2: Enhancing the solubility of the API is the first line of defense against crystallization.[7] Consider the following strategies:
-
Co-solvents: Incorporate polar solvents like propylene glycol, polyethylene glycols (e.g., PEG 400), or glycerin, which can significantly increase the solubility of poorly water-soluble drugs.[7][8]
-
Solubilizing Excipients: Use non-ionic surfactants such as polysorbates (e.g., Polysorbate 80) or other emulsifiers that can form micelles to entrap hydrophobic drug molecules.[6][7]
-
pH Modification: Although less common for topical creams to avoid skin irritation, adjusting the pH of the aqueous phase to a level where this compound is more ionized can improve solubility, as ionized forms are generally more water-soluble.[6]
Q3: What are anti-nucleant polymers and how can they prevent crystallization?
A3: Anti-nucleant polymers are excipients that inhibit the crystallization process even when the drug is in a supersaturated state.[4][9] They work by:
-
Inhibiting Nucleation: They interfere with the initial formation of crystal nuclei, which is the first step of crystallization.
-
Slowing Crystal Growth: They can adsorb to the surface of existing micro-crystals, preventing them from growing larger.[10]
-
Increasing Viscosity: They raise the viscosity of the formulation, which reduces molecular mobility and slows down the diffusion of drug molecules to form a crystal lattice.[10] Commonly used anti-nucleant polymers in topical formulations include polyvinylpyrrolidone (PVP) and cellulose derivatives like hydroxypropyl methylcellulose (HPMC).[9][11]
Q4: How does crystallization impact the performance of my topical this compound cream?
A4: Drug crystallization has significant negative consequences for topical drug delivery.[4]
-
Reduced Bioavailability: Only dissolved drug molecules can partition into and permeate the skin. Crystalline drug is thermodynamically stable and has very low availability for skin absorption.[3]
-
Inconsistent Dosing: The formation of crystals leads to a non-homogenous distribution of the API within the cream, resulting in unreliable and inconsistent dosing upon application.
-
Product Instability: Crystallization is a sign of physical instability, which can compromise the product's shelf-life and performance.[12]
-
Altered Physical Properties: Crystal growth can change the texture, feel, and spreadability of the cream.[13]
Troubleshooting Guide: Observed Crystallization in this compound Cream
This guide provides a systematic approach to diagnosing and solving crystallization issues during your formulation development.
Caption: A logical workflow for troubleshooting this compound crystallization.
Data & Experimental Protocols
This compound Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁N₅O₃ | [14][15][16] |
| Molecular Weight | 355.4 g/mol | [14][15] |
| IUPAC Name | ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | [14] |
| Mechanism of Action | JAK1 and JAK3 Inhibitor | [2] |
Common Excipients for Stabilizing Topical Formulations
| Excipient Class | Examples | Function | Typical Concentration (w/w) |
| Co-solvents | Propylene Glycol, PEG 400, Glycerin | Increase drug solubility | 5 - 20% |
| Anti-nucleant Polymers | Polyvinylpyrrolidone (PVP), HPMC | Inhibit crystal nucleation and growth | 0.5 - 5% |
| Emulsifiers / Solubilizers | Polysorbate 80, Sorbitan Monostearate | Improve drug solubility, stabilize emulsion | 1 - 10% |
| Thickeners | Carbomers, Xanthan Gum | Increase viscosity to reduce molecular mobility | 0.1 - 2% |
| Emollients | Mineral Oil, Cetyl Alcohol, White Petrolatum | Provide desirable texture and occlusive properties | 5 - 25% |
Note: Concentrations are typical starting points and must be optimized for the specific formulation.[8][17]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Cream
Objective: To formulate a prototype oil-in-water (o/w) cream with excipients designed to prevent this compound crystallization.
Materials:
-
This compound API
-
Oil Phase: Cetyl alcohol, Stearic acid
-
Aqueous Phase: Deionized water, Propylene glycol, Polyvinylpyrrolidone (PVP K30)
-
Emulsifier: Polysorbate 80
-
Preservative: Methylparaben[17]
Methodology:
-
Prepare the Aqueous Phase: In a beaker, disperse the PVP and Methylparaben in deionized water. Add propylene glycol and heat to 75°C while stirring until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine the cetyl alcohol, stearic acid, and Polysorbate 80. Heat to 75°C while stirring until a homogenous molten mixture is formed.
-
Dissolve the API: Add the pre-weighed this compound powder to the heated Oil Phase. Stir until completely dissolved. Maintain the temperature at 75°C.
-
Form the Emulsion: Slowly add the heated Aqueous Phase to the heated Oil Phase under continuous high-shear homogenization.
-
Cooling and Finalizing: Remove the emulsion from heat and continue to stir with a propeller mixer at a lower speed until the cream congeals and cools to room temperature.
-
Characterization: Store the cream in sealed containers and evaluate for crystallization using the methods described below at various time points and storage conditions (e.g., room temperature, 4°C, 40°C).
Protocol 2: Characterization of Crystal Formation by Polarized Light Microscopy (PLM)
Objective: To visually detect the presence of crystalline material in the cream formulation.
Methodology:
-
Sample Preparation: Place a small amount (approx. 10-20 mg) of the this compound cream on a clean microscope slide.
-
Cover Slip: Gently place a coverslip over the sample, applying light pressure to create a thin, uniform layer. Avoid creating air bubbles.
-
Microscope Setup: Place the slide on the stage of a polarized light microscope.
-
Observation: Observe the sample under crossed polarizers at various magnifications (e.g., 10x, 40x).
-
Analysis: Amorphous, dissolved material will appear dark under crossed polarizers. Crystalline material is birefringent and will appear as bright spots or needles against the dark background.
-
Documentation: Capture images of any observed crystalline structures for documentation and comparison between different formulations or time points.
Protocol 3: Evaluation of Formulation Performance using In Vitro Release Testing (IVRT)
Objective: To assess the rate at which this compound is released from the cream, which is an indicator of its thermodynamic activity and potential for skin permeation.[5]
Apparatus: Franz Diffusion Cell System.
Methodology:
-
Membrane Preparation: Use a synthetic, inert membrane (e.g., polysulfone) and mount it between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped.
-
Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The fluid should be degassed and maintained at 32°C ± 1°C.
-
Sample Application: Accurately apply a finite dose of the this compound cream (e.g., 10-15 mg/cm²) uniformly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (μg/cm²) against time. The slope of the linear portion of the curve represents the release rate. Compare the release rates of formulations with and without observed crystallization. A significant drop in release rate is indicative of reduced drug availability due to crystallization.
Diagram: General Workflow for Topical Formulation Development
Caption: A systematic workflow for developing and optimizing topical formulations.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Topical Semisolid Products—Understanding the Impact of Metamorphosis on Skin Penetration and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of crystallization in drug-in-adhesive-type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kuey.net [kuey.net]
- 13. complexgenerics.org [complexgenerics.org]
- 14. This compound | C18H21N5O3 | CID 138624627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. ondrugdelivery.com [ondrugdelivery.com]
Technical Support Center: Mitigating Potential Off-Target Effects of Topical Lepzacitinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects during experiments with topical Lepzacitinib (ATI-1777).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immune responses. By inhibiting JAK1 and JAK3, this compound modulates these signaling pathways.
Q2: How is topical this compound designed to minimize off-target effects?
A2: this compound is designed as a "soft" drug, intended for localized action in the skin with limited systemic exposure.[3] It is formulated for topical application and is rapidly metabolized into a less active metabolite upon entering systemic circulation, thereby reducing the potential for systemic off-target effects.[3]
Q3: What are the known off-target effects of this compound from clinical trials?
A3: Clinical trials of topical this compound have shown a favorable safety profile with minimal systemic absorption.[4][5] The most commonly reported adverse events are mild to moderate and include nasopharyngitis and application site itch.[4] No serious adverse events commonly associated with systemic JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events, or thrombosis, have been observed in clinical trials of topical this compound.[4]
Q4: What is the selectivity profile of this compound against the JAK family kinases?
A4: In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of JAK1 and JAK3, with lower activity against JAK2 and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentrations (IC50) are detailed in the table below.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 3.4 |
| JAK2 | 28 |
| JAK3 | 1.7 |
| TYK2 | 21 |
Data sourced from in vitro enzymatic assays under nonphysiological, Km adenosine triphosphate concentrations.[6]
Table 2: Summary of Common Adverse Events in a Phase 2b Clinical Trial of Topical this compound
| Adverse Event | This compound (≥2% of patients) | Vehicle (≥2% of patients) |
| Nasopharyngitis | 2% | 2% |
| Application Site Itch | 2.5% | 0% |
Data from a Phase 2b trial in patients with mild to severe atopic dermatitis.[4]
Troubleshooting Guides
Issue 1: Unexpected cellular response inconsistent with JAK1/3 inhibition.
Possible Cause: Potential off-target activity or experimental artifact.
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to analyze the phosphorylation status of STAT proteins downstream of JAK1/3 signaling (e.g., pSTAT3, pSTAT5) in your cell-based assays. A lack of reduction in phosphorylation may indicate a problem with the experimental setup or compound activity.
-
Assess Off-Target Kinase Activity: If you suspect off-target effects, consider a broad-spectrum kinase inhibitor panel to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
-
Evaluate Formulation: Ensure the vehicle used to dissolve this compound is not causing confounding effects. Run a vehicle-only control in all experiments.
Issue 2: High variability in experimental results.
Possible Cause: Inconsistent formulation or application of topical this compound.
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure the topical formulation of this compound is homogenous. Inconsistent mixing can lead to variable drug concentrations.
-
Standardize Application: In ex vivo or in vivo skin models, standardize the application procedure, including the amount of formulation applied and the surface area covered.
-
Control Environmental Factors: Temperature and humidity can affect skin permeability and formulation stability. Maintain consistent environmental conditions throughout your experiments.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Methodology:
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases.
-
Assay Principle: A common method is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP with each concentration of this compound.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C).
-
Stop the reaction and measure the kinase activity (e.g., by quantifying substrate phosphorylation).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
Objective: To assess the percutaneous absorption and skin retention of this compound from a topical formulation.
Methodology:
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Remove subcutaneous fat and cut the skin to fit the Franz diffusion cells.
-
Franz Diffusion Cell Setup:
-
Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 32°C.
-
-
Application: Apply a defined amount of the topical this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points, collect samples from the receptor fluid for analysis.
-
Skin Analysis: At the end of the experiment, dismount the skin, remove any excess formulation, and separate the epidermis and dermis. Extract this compound from each skin layer using a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the receptor fluid and skin extracts using a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 5. biospace.com [biospace.com]
- 6. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Lepzacitinib in vitro assay results
Welcome to the technical support center for Lepzacitinib (ATI-1777) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro assays with this compound, a potent and selective JAK1/3 inhibitor.[1][2][3]
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Variability in IC50 values is a common issue in kinase assays and can stem from several factors.[4]
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, variations in the ATP concentration in your assay buffer will directly impact the apparent IC50 value. It is recommended to use an ATP concentration that is close to the Km of the specific JAK enzyme being tested.[5][6]
-
Enzyme and Substrate Concentration: Ensure that the concentrations of the recombinant JAK enzyme and the peptide substrate are consistent across all experiments. Enzyme activity can vary between lots, so it's crucial to qualify each new batch.
-
Cell-Based vs. Enzymatic Assays: IC50 values can differ significantly between biochemical (enzymatic) and cell-based assays. Cellular assays are influenced by factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations, which are typically much higher than those used in enzymatic assays.[7]
-
Reagent Stability and Storage: Improper storage of this compound, ATP, or the kinase enzyme can lead to degradation and loss of activity. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: The duration of the kinase reaction can affect the IC50 value. Ensure that the incubation time is kept constant and is within the linear range of the reaction.
Q2: I'm observing a high background signal in my luminescence-based kinase assay. How can I reduce it?
High background in luminescence assays (e.g., ADP-Glo™, Kinase-Glo®) can mask the true signal and reduce the assay window.
-
ATP Consumption: In assays that measure remaining ATP (like Kinase-Glo®), a high background corresponds to low kinase activity or inhibition of the luciferase reporter enzyme.[8] Ensure your kinase is active and not inhibited by a component of your buffer.
-
Compound Interference: this compound, or other compounds in your screen, might directly inhibit the luciferase enzyme.[8] A counter-screen against luciferase is recommended to identify such interference.
-
Plate Selection: Use white, opaque-bottom plates for luminescence assays to maximize signal and prevent crosstalk between wells.[9]
-
Reagent Quality: Ensure that the luciferase and luciferin reagents are properly reconstituted and have not expired.
Q3: The signal-to-noise ratio in my fluorescence-based assay is low. What steps can I take to improve it?
A low signal-to-noise ratio can make it difficult to distinguish between active and inactive compounds.
-
Autofluorescence: Cellular components and media containing phenol red can cause high autofluorescence.[9] It is highly recommended to use phenol red-free media for fluorescent assays.[9]
-
Compound Fluorescence: Test this compound for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Plate Choice: For fluorescence assays, black plates are recommended to reduce background and minimize crosstalk.[9]
-
Substrate Concentration: Ensure the substrate concentration is optimal. If the concentration is too low, the signal may be weak. If it's too high, you might experience substrate inhibition.
-
Read Time and Instrument Settings: Optimize the plate reader's gain and integration time settings to maximize the signal from your positive controls without saturating the detector.
Q4: My results are not reproducible, especially in cell-based assays. What should I check?
Reproducibility is key for reliable data.[8] In cell-based assays, several factors can introduce variability.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered signaling responses.[8] It is critical to work with cells within a defined passage number range.[6]
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure thorough cell mixing before plating and use a calibrated multichannel pipette or automated cell dispenser.
-
Contamination: Mycoplasma or bacterial contamination can significantly alter cellular physiology and experimental outcomes.[6] Regularly test your cell cultures for contamination.[6][8]
-
Serum and Media Components: The composition and concentration of serum can affect cell signaling and the potency of inhibitors.[10] If possible, use a consistent lot of serum or transition to serum-free media.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media or PBS.
Data & Protocols
Comparative Potency of JAK Inhibitors (IC50 Values)
While specific enzymatic IC50 values for this compound are proprietary, it is described as inhibiting JAK1 and JAK3 with low nanomolar potency.[1] The table below provides IC50 values for other well-characterized JAK inhibitors for comparative purposes. Note that values can vary based on assay conditions (e.g., ATP concentration).
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| This compound (ATI-1777) | Low nM | Lower Activity | Low nM | Lower Activity | JAK1/3 Selective[1] |
| Tofacitinib | ~1-3 | ~3-20 | ~1-5 | ~50 | Pan-JAK |
| Baricitinib | ~6 | ~6 | ~560 | ~53 | JAK1/2 Selective[1] |
| Upadacitinib | ~40-60 | ~100-200 | >1000 | ~400 | JAK1 Selective |
| Delgocitinib | ~2.8 | ~2.6 | ~12.5 | ~57.8 | Pan-JAK[1] |
Note: The IC50 values presented are approximations from various sources and should be used for comparative purposes only. Actual values will depend on specific assay conditions.
General Protocol: In Vitro Kinase Assay for this compound
This protocol provides a general framework for a biochemical kinase assay to determine the IC50 of this compound against a JAK enzyme. This is a representative method and should be optimized for your specific laboratory conditions and reagents.
1. Reagents and Materials:
-
Recombinant human JAK1 or JAK3 enzyme
-
Peptide substrate (e.g., a STAT-derived peptide)
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handler
2. Assay Procedure:
-
Compound Preparation:
-
Perform a serial dilution of this compound in 100% DMSO to create a concentration range (e.g., from 100 µM to 1 pM).
-
Dilute the compound further into the kinase assay buffer to the desired final assay concentration. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the JAK enzyme and peptide substrate in kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration near the Km for the specific JAK isoform).
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction, determined during assay development.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive (vehicle control, 0% inhibition) and negative (no enzyme or high concentration inhibitor, 100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
The diagram below illustrates the JAK-STAT signaling pathway and the inhibitory action of this compound. Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription, leading to inflammation.[11][12][13][14] this compound selectively inhibits JAK1 and JAK3, blocking this signaling cascade.[1]
Caption: this compound inhibits the JAK1/3-STAT signaling pathway.
Troubleshooting Workflow for Assay Variability
This flowchart provides a logical sequence of steps to diagnose and resolve common sources of variability in your this compound in vitro assays.
Caption: A logical workflow for troubleshooting in vitro assay variability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ATI-1777 / Aclaris, Pediatrix Therap [delta.larvol.com]
- 13. JAK inhibitor - Biotech Encyclopedia [anilocus.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lepzacitinib Formulation & Excipient Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating skin irritation potentially associated with the excipients used in topical Lepzacitinib formulations. While specific formulation details for this compound are proprietary, this resource offers general strategies and troubleshooting guides applicable to the development of topical drug products.
Frequently Asked Questions (FAQs)
Q1: What are excipients and why are they necessary in topical formulations?
Excipients are inactive ingredients intentionally added to a drug product. In topical formulations, they serve various functions, including:
-
Solubilizing the active pharmaceutical ingredient (API): Ensuring the drug is dissolved and available for absorption.
-
Enhancing stability: Preventing the degradation of the API.
-
Controlling drug release and permeation: Modulating the delivery of the API into the skin.[1]
-
Improving the physical properties: Providing the desired consistency, spreadability, and feel.
-
Acting as preservatives: Preventing microbial growth.
Q2: Can excipients in a topical formulation cause skin irritation?
Yes, some excipients can cause skin irritation or allergic reactions in susceptible individuals.[2] These reactions can range from mild redness and itching to more severe contact dermatitis.[3] Excipients are a potential cause of hypersensitivity reactions and should be considered when skin irritation is observed.[4]
Q3: Which common excipients are known to have a higher potential for causing skin irritation?
While individual sensitivities vary, some excipients are more frequently associated with skin irritation. These include certain preservatives, surfactants, and penetration enhancers.
Table 1: Common Topical Excipients and Their Irritation Potential
| Excipient Category | Examples with Higher Irritation Potential | Examples with Lower Irritation Potential |
| Solvents/Penetration Enhancers | Propylene Glycol (PG)[4], Ethanol | Glycerin, Propanediol |
| Surfactants/Emulsifiers | Sodium Lauryl Sulfate (SLS), Polysorbates (e.g., Polysorbate 80)[2] | Cetearyl Alcohol, Stearyl Alcohol |
| Preservatives | Parabens, Formaldehyde-releasing agents | Phenoxyethanol, Caprylyl Glycol |
| Polymers | Polyethylene Glycols (PEGs) of varying molecular weights[5] | Hyaluronic Acid, Xanthan Gum |
Q4: How can I determine if skin irritation is caused by the API (this compound) or the excipients?
A systematic approach is required to differentiate between API- and excipient-induced irritation. This typically involves conducting patch testing with the individual components of the formulation.[3] A vehicle-controlled study, where a formulation without the API is applied to a separate skin site, is a critical step in preclinical and clinical studies to isolate the effects of the excipients.[6]
Troubleshooting Guides
Issue: Unexpected skin irritation (e.g., erythema, edema) observed in preclinical models or early-phase human trials.
This guide provides a systematic approach to troubleshooting and mitigating excipient-induced skin irritation during the development of a topical this compound formulation.
Step 1: Initial Assessment and Characterization of Irritation
-
Document the Reaction: Quantify the severity of the skin irritation using established scoring systems (e.g., Draize scale, visual analog scales for erythema and edema).
-
Control Comparison: Compare the irritation observed with the active formulation to that of the vehicle control (the same formulation without this compound). If the vehicle control also causes irritation, the excipients are the likely cause.
-
Review Formulation Components: Scrutinize the list of excipients in your formulation, paying close attention to those with a known potential for irritation (see Table 1).
Step 2: Experimental Protocol for Identifying the Irritant Excipient
A patch test is a standard method to identify the specific ingredient causing allergic contact dermatitis.[3]
Protocol: Excipient Patch Testing
-
Preparation of Test Articles:
-
Prepare individual dilutions of each excipient in a suitable, non-irritating vehicle (e.g., petrolatum, mineral oil) at non-irritating concentrations. It is crucial to use concentrations that are known to not cause irritant reactions in healthy controls.[4]
-
Include the complete vehicle formulation and the active formulation as separate test articles.
-
-
Application:
-
Apply small amounts of each test article to individual patches (e.g., Finn Chambers®).
-
Apply the patches to a clean, unaffected area of the skin (typically the back) of the test subjects.
-
-
Evaluation:
-
Remove the patches after 48 hours.
-
Read the skin reactions at designated time points (e.g., 48 hours and 72-96 hours) and score them according to a standardized grading scale.
-
A positive reaction to a specific excipient, in the absence of a reaction to the diluent, identifies it as the likely irritant.
-
Step 3: Formulation Optimization Strategies
Once the problematic excipient(s) have been identified, the formulation can be modified to reduce skin irritation.
Strategy 1: Excipient Substitution
-
Replace the identified irritant with a more biocompatible alternative from the same functional class (refer to Table 1 for suggestions).
-
For example, if propylene glycol is identified as the irritant, consider replacing it with glycerin or propanediol.
Strategy 2: Concentration Reduction
-
If an excipient is essential for the formulation's stability or performance, investigate reducing its concentration to a level below the irritation threshold while maintaining its desired function.
Strategy 3: Incorporation of Anti-Irritant or Soothing Agents
-
Consider adding ingredients with known anti-inflammatory or soothing properties to the formulation, such as:
-
Allantoin
-
Bisabolol
-
Niacinamide
-
Strategy 4: Advanced Drug Delivery Systems
-
Novel vehicle formulations can enhance drug delivery while minimizing irritation.[7]
-
Liposomes and Nanoparticles: Encapsulating the API or irritating excipients can reduce direct contact with the skin surface, potentially lowering irritation.
-
Polyaphron Dispersion (PAD) Technology: This technology uses oil-in-water dispersions that can improve local tolerability and enhance drug penetration.[8]
Strategy 5: Modulating Skin Pharmacokinetics
-
The rate of drug permeation and subsequent elimination from the skin can influence irritation.[1]
-
A formulation designed for a gradual decrease in the permeation rate during application may accelerate the elimination of the drug and excipients from the skin after application, thereby reducing irritation.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing excipient-induced skin irritation.
Caption: Simplified signaling pathway for excipient-induced skin irritation.
Caption: Workflow for developing a low-irritation topical formulation.
References
- 1. Skin irritation in transdermal drug delivery systems: a strategy for its reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approach to allergic contact dermatitis caused by topical medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. customcompounding.com.au [customcompounding.com.au]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. What drugs are in development for Atopic Dermatitis? [synapse.patsnap.com]
- 8. Emerging Treatments and New Vehicle Formulations for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Lepzacitinib synthesis
Welcome to the technical support center for the synthesis of Lepzacitinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the synthesis of this selective JAK1/3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of low yield in the final coupling step between the pyrrolo[2,3-b]pyridine core and the piperidine side-chain?
A1: Low yields in coupling reactions, such as a likely nucleophilic aromatic substitution or Buchwald-Hartwig amination, are often attributed to several factors:
-
Inadequate solvent purity: Residual water or other nucleophilic impurities in the solvent can quench reactive intermediates or compete in the reaction. Ensure use of anhydrous solvents.
-
Catalyst and Ligand Quality: The purity and activity of the palladium catalyst and ligand (in the case of cross-coupling) are critical. Using aged or improperly stored reagents can lead to significantly reduced catalytic activity.
-
Base Strength and Solubility: The choice and solubility of the base are crucial. An inappropriate base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction mixture, hindering the reaction rate.
-
Oxygen Sensitivity: Some coupling reactions, particularly those using palladium catalysts, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Q2: My final this compound product shows a persistent impurity with a mass of +18 Da in the LC-MS analysis. What is the likely identity of this impurity?
A2: An impurity with a mass increase of 18 Da is often indicative of a hydrolysis product. In the case of this compound, two primary sites are susceptible to hydrolysis:
-
Ethyl Ester Hydrolysis: The ethyl ester on the pyrrolo[2,3-b]pyridine ring can be hydrolyzed to the corresponding carboxylic acid. This can occur if the reaction work-up or purification involves harsh basic or acidic conditions.
-
Cyanoacetyl Group Hydrolysis: The nitrile group in the cyanoacetyl moiety can be hydrolyzed to a primary amide or further to a carboxylic acid.
To confirm the identity, isolation of the impurity followed by NMR spectroscopy is recommended.
Q3: We are observing significant batch-to-batch variation in the crystalline form of this compound. How can we control for polymorphism?
A3: Polymorphism, the existence of multiple crystalline forms of a compound, is a common challenge in pharmaceutical manufacturing and can significantly impact solubility and bioavailability.[1][2] To control for polymorphism:
-
Standardize Crystallization Conditions: Strictly control parameters such as solvent system, cooling rate, agitation speed, and temperature.[3] Even minor variations can lead to different polymorphs.
-
Seeding: Introduce a small quantity of crystals of the desired polymorph (a seed) to the supersaturated solution.[2] This provides a template for crystal growth and promotes the formation of the desired crystalline form.
-
Solvent Selection: The choice of solvent can have a profound impact on the resulting crystal form. A systematic screen of different solvents and solvent mixtures is advisable during process development.
-
Characterization: Routinely use analytical techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of each batch.[4]
Troubleshooting Guides
Issue 1: Incomplete Cyanoacetylation of the Piperidine Intermediate
| Symptom | Potential Cause | Recommended Action |
| HPLC analysis shows significant starting material (piperidine derivative) remaining after the reaction. | Insufficient Acylating Agent: The molar ratio of the cyanoacetylating agent (e.g., cyanoacetic acid with a coupling agent, or an activated ester of cyanoacetic acid) to the amine is too low. | Increase the molar equivalents of the acylating agent (e.g., to 1.2-1.5 equivalents). |
| Reaction appears sluggish or stalls. | Inadequate Base: If using cyanoacetic acid and a coupling agent, the base used to activate the acid or neutralize the resulting salt may be too weak or poorly soluble. | Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
Issue 2: Formation of Dimeric Impurities
| Symptom | Potential Cause | Recommended Action |
| A high molecular weight impurity is detected by LC-MS, corresponding to approximately double the mass of one of the key intermediates. | Bimolecular Side Reactions: In coupling reactions, a starting material may react with itself. For example, the pyrrolo[2,3-b]pyridine intermediate could potentially dimerize under certain catalytic conditions. | Adjust Reaction Concentration: Lowering the concentration of the reactants can disfavor bimolecular side reactions. |
| Modify Catalyst/Ligand System: Experiment with different palladium catalysts and ligands, as some may have a lower propensity for promoting side reactions. | ||
| Slow Addition of Reagents: Adding one of the key intermediates slowly to the reaction mixture can help to maintain its low concentration, thereby minimizing self-reaction. |
Data Presentation: Optimizing the Final Coupling Reaction
The following table summarizes hypothetical data from experiments to optimize the coupling of ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with (R)-1-(2-cyanoacetyl)piperidin-3-amine.
| Batch ID | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
| LZC-01A | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 100 | 65 | 92.1 |
| LZC-01B | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | 98.5 |
| LZC-01C | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 75 | 97.2 |
| LZC-01D | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 82 | 98.1 |
| LZC-01E | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 80 | 71 | 96.5 |
This data is illustrative and for guidance purposes only.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general method for assessing the purity of this compound and detecting impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Characterization of Polymorphs using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Crimping: Crimp the pan with an aluminum lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
-
-
Atmosphere: Use a nitrogen purge at a flow rate of 50 mL/min.
-
Analysis: Analyze the resulting thermogram for thermal events such as melting points, which are characteristic of specific polymorphs.
Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for troubleshooting out-of-specification batches.
Logical Relationship Diagram
Caption: Decision tree for addressing low reaction yield issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision quality control: a dynamic model for risk-based analysis of analytical quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of Lepzacitinib for formulation development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the formulation development of Lepzacitinib.
Troubleshooting Guide: Common Solubility Issues with this compound
Issue 1: Low aqueous solubility of this compound in initial screening.
Question: I am observing very low solubility of this compound in aqueous buffers. How can I improve this for my initial in vitro assays?
Answer: Low aqueous solubility is a common challenge for many small molecule inhibitors like this compound. Here are several approaches to enhance its solubility for preliminary studies:
-
Co-solvents: As a first step, using a water-miscible organic co-solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. For working solutions, other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can be tested. It is crucial to determine the tolerance of your specific assay to these solvents.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Determining the pKa of this compound is essential. If it has basic functional groups, lowering the pH to form a salt can increase aqueous solubility. Conversely, for acidic compounds, increasing the pH would be beneficial.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug, thereby increasing its apparent solubility.[1][2]
Experimental Protocol: Screening for Co-solvent and pH Effects
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL, requires sonication).[3]
-
Co-solvent Screening:
-
Prepare a series of aqueous buffers with varying percentages of co-solvents (e.g., 1%, 5%, 10% of DMSO, ethanol, or PEG 300).
-
Add a small aliquot of the this compound stock solution to each co-solvent blend to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 2, 24 hours).
-
Quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
-
-
pH Screening:
-
Prepare a series of buffers with a pH range from 2 to 10.
-
Add this compound to each buffer and equilibrate by shaking or stirring for 24-48 hours.
-
Filter the samples to remove undissolved solid.
-
Analyze the filtrate to determine the solubility at each pH.
-
Issue 2: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the concentration of the organic solvent is reduced. To mitigate this:
-
Optimize Co-solvent Concentration: You may need a higher percentage of co-solvent in your final working solution. Refer to the co-solvent screening protocol above.
-
Use of Solubilizing Excipients: Incorporating solubilizing agents into your aqueous buffer can help maintain the solubility of this compound.
-
Cyclodextrins: Molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4] A suggested starting formulation is 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[3]
-
Surfactants: As mentioned previously, surfactants like Tween-80 can keep the drug in solution. A known formulation to achieve at least 2.5 mg/mL is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
-
Kinetic vs. Thermodynamic Solubility: For short-term experiments, achieving a metastable supersaturated solution might be sufficient. This can sometimes be accomplished by carefully controlling the rate of addition and mixing of the stock solution into the buffer.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound is a small molecule Janus kinase (JAK) 1/3 inhibitor.[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H21N5O3 | [3][6][7] |
| Molecular Weight | 355.39 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | [3] |
| CAS Number | 2321488-47-3 | [3][6] |
Q2: What are some suggested solvent systems for formulating this compound for in vivo preclinical studies?
A2: The choice of vehicle will depend on the route of administration. Here are some reported solvent systems that achieve a this compound concentration of at least 2.5 mg/mL:[3]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| 3 | 10% DMSO | 90% Corn Oil | - | - |
Q3: What are some general strategies to improve the bioavailability of a poorly soluble compound like this compound for oral solid dosage forms?
A3: For oral formulations, enhancing solubility and dissolution rate is key to improving bioavailability. Common techniques include:
-
Particle Size Reduction:
-
Micronization: This process increases the surface area of the drug particles, which can improve the dissolution rate.[1][8] However, it does not affect the equilibrium solubility.[8]
-
Nanonization: Creating a nanosuspension, where drug particles are less than 100 nm, can significantly increase both solubility and dissolution rate due to the increased surface area-to-volume ratio.[4][9]
-
-
Amorphous Solid Dispersions (ASDs):
-
This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form of a drug is generally more soluble than its crystalline form.
-
Commonly used carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[2]
-
-
Lipid-Based Formulations:
-
For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be employed. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.
-
Visualizations
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucd.ie [ucd.ie]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. This compound | C18H21N5O3 | CID 138624627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Best practices for preclinical toxicology studies of topical JAK inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preclinical toxicology studies of topical Janus kinase (JAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of preclinical safety evaluation for a topical JAK inhibitor?
The main goals are to:
-
Identify a safe initial dose and subsequent dose escalation plans for human clinical trials.[1][2]
-
Determine potential target organs for toxicity and assess whether these effects are reversible.[1][2]
-
Establish safety parameters for monitoring during clinical trials.[1][2]
Q2: What regulatory guidelines should be followed for preclinical toxicology studies of topical drugs?
Preclinical studies must adhere to strict regulatory guidelines from bodies like the FDA and EMA to ensure the safety and efficacy of the drug before it can proceed to clinical trials.[3][4] These studies should be conducted under Good Laboratory Practice (GLP) standards.[4][5] Key ICH guidelines to consider include:
-
ICH M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
-
ICH S2: Genotoxicity Testing.[6]
-
ICH S4: Duration of Chronic Toxicity Testing.[6]
-
ICH S10: Photosafety Evaluation.[6]
Q3: How do I select the appropriate animal species for my study?
For small molecules applied topically, it is recommended to use two species: a rodent and a non-rodent.[6] The minipig is a well-accepted non-rodent species because its skin is anatomically and physiologically similar to human skin.[6] For biologics with limited antibody specificity, the nonhuman primate is often the most appropriate species.[6]
Q4: What are the key differences in toxicity profiles between oral and topical JAK inhibitors?
Topical JAK inhibitors are designed to deliver the drug directly to the affected skin, which can accelerate the onset of action and reduce the risk of serious adverse reactions often associated with oral formulations.[7] Systemic exposure with topical application is generally low, which helps in minimizing systemic toxicity.[6][8] However, it is still crucial to assess for potential systemic effects. Oral treatment with JAK inhibitors has been shown to dramatically reduce itch but has little effect on the inflammatory response, whereas topical treatment can improve both.[9][10][11]
Q5: What are the common adverse effects observed with topical JAK inhibitors?
Most adverse reactions associated with topical JAK inhibitors are localized, non-serious events at the application site.[7] Common side effects can include infections (like upper respiratory tract infections), headache, nausea, and acne.[12] While systemic side effects are less common with topical administration, it's important to monitor for any potential systemic toxicities.[6]
Troubleshooting Guide
Issue 1: Low systemic exposure in toxicology studies makes it difficult to assess target organ toxicity.
-
Troubleshooting Step: Supplement topical studies with systemic dosing (e.g., oral or intravenous) in one of the selected species. This will help to identify potential target organs for toxicity that may not be apparent with topical administration alone.[6]
-
Rationale: The low systemic absorption of topical drugs can limit the ability to detect systemic toxicity. Systemic administration ensures that the drug reaches potential target organs in sufficient concentrations to elicit a toxic response.
Issue 2: The vehicle control group is showing signs of skin irritation.
-
Troubleshooting Step: Conduct a separate study to assess the tolerability of the vehicle formulation itself.[6]
-
Rationale: It is essential to differentiate between the effects of the active pharmaceutical ingredient (API) and the vehicle. A well-tolerated vehicle is crucial for accurately interpreting the toxicity of the JAK inhibitor. The safety of the clinical formulation should be tested in GLP studies.[6]
Issue 3: How do I determine the appropriate duration for repeat-dose dermal toxicity studies?
-
Troubleshooting Step: The duration of the preclinical study should be equal to or exceed the duration of the proposed human clinical trials.[1]
-
Regulatory Guidance:
Experimental Protocols
Dermal Irritation and Sensitization Study
-
Objective: To assess the potential of a topical JAK inhibitor to cause skin irritation and sensitization.
-
Methodology:
-
Species: Albino rabbit (for irritation) and guinea pig (for sensitization - e.g., Buehler or Magnusson-Kligman method).
-
Groups: A control group receiving the vehicle and at least three dose groups of the test article.
-
Procedure (Irritation): Apply the test article to a small patch of shaved skin and observe for signs of erythema and edema at specified time points (e.g., 24, 48, and 72 hours).
-
Procedure (Sensitization): Involves an induction phase where the test article is repeatedly applied to the skin, followed by a challenge phase after a rest period to assess for an allergic reaction.
-
Evaluation: Score the skin reactions based on a standardized scale (e.g., Draize scale).
-
Phototoxicity Study
-
Objective: To determine if the topical JAK inhibitor becomes toxic when the treated skin is exposed to light.
-
Methodology:
-
In Vitro Screen: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a common in vitro screening assay.[6]
-
In Vivo Study (if required):
-
Species: Hairless mice or guinea pigs.
-
Procedure: Apply the test article to the skin, followed by exposure to a controlled dose of UV radiation. An untreated, irradiated site serves as a control.
-
Evaluation: Observe for signs of phototoxicity, such as exaggerated sunburn, at various time points after irradiation.
-
-
Data Presentation
Table 1: Example Data from a 28-Day Repeat-Dose Dermal Toxicity Study in Minipigs
| Dose Group (mg/kg/day) | Systemic Exposure (AUC ng.h/mL) | Local Skin Reactions | Key Systemic Findings |
| 0 (Vehicle) | < LOQ | No irritation | None |
| 1 | 50 | Minimal erythema | None |
| 10 | 500 | Mild erythema and edema | Slight decrease in lymphocytes |
| 100 | 5000 | Moderate erythema and edema | Decreased lymphocytes, increased liver enzymes |
LOQ: Limit of Quantitation
Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of topical JAK inhibitors.
Caption: A typical workflow for preclinical toxicology studies of a topical drug.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. fda.gov [fda.gov]
- 3. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies - Dow Development Labs [dowdevelopmentlabs.com]
- 4. ppd.com [ppd.com]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Topical Janus kinase inhibitors in atopic dermatitis: a safety network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Topically Administered Janus-Kinase Inhibitors Tofacitinib and Oclacitinib Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Topically Administered Janus-Kinase Inhibitors Tofacitinib and Oclacitinib Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis. | Sigma-Aldrich [sigmaaldrich.com]
- 12. dermnetnz.org [dermnetnz.org]
Validation & Comparative
A Comparative Analysis of Lepzacitinib and Ruxolitinib in Vitiligo Treatment: A Data-Driven Guide
An objective comparison of two Janus kinase (JAK) inhibitors, Lepzacitinib and Ruxolitinib, for the treatment of vitiligo reveals a significant disparity in their current stages of clinical development. While Ruxolitinib has undergone extensive Phase 3 clinical trials and is an approved treatment for nonsegmental vitiligo, this compound's development for this indication has faced setbacks, resulting in a lack of available clinical data for a direct comparison.
This guide provides a comprehensive analysis of the available data for both compounds, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanism of action, available clinical trial data for Ruxolitinib, and the current developmental status of this compound.
Mechanism of Action: Targeting the JAK-STAT Pathway
Vitiligo is an autoimmune disease characterized by the destruction of melanocytes by autoreactive CD8+ T cells. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in this process. Interferon-gamma (IFN-γ), a key cytokine in vitiligo pathogenesis, activates the JAK-STAT pathway, leading to a cascade of inflammatory responses that result in melanocyte apoptosis.
Both this compound and Ruxolitinib are JAK inhibitors, designed to interfere with this signaling cascade.
-
Ruxolitinib is a selective inhibitor of JAK1 and JAK2. By blocking these enzymes, it modulates the signaling of multiple cytokines involved in the autoimmune response against melanocytes.[1]
-
This compound (SHR0302) is a highly selective JAK1 inhibitor.[2][3] The rationale behind its development is to specifically target the key inflammatory pathways in vitiligo while potentially sparing the side effects associated with JAK2 inhibition.[3]
The following diagram illustrates the role of the JAK-STAT pathway in vitiligo and the mechanism of action of JAK inhibitors.
Clinical Development Status
This compound (SHR0302/ARQ-252): The clinical development of topical this compound for vitiligo has been halted. A Phase 2a clinical trial was terminated due to formulation issues that resulted in inadequate local drug delivery to the skin. While the active pharmaceutical ingredient, SHR0302, is considered a potent and selective JAK1 inhibitor, there is currently no publicly available clinical data on its efficacy or safety in vitiligo patients.[4] Development for other inflammatory skin conditions, such as atopic dermatitis, has been pursued with an oral formulation.[3]
Ruxolitinib: In contrast, topical Ruxolitinib 1.5% cream (Opzelura™) has successfully completed two pivotal Phase 3 clinical trials, TRuE-V1 and TRuE-V2, and is approved by the U.S. Food and Drug Administration (FDA) for the treatment of nonsegmental vitiligo in adult and pediatric patients 12 years of age and older.
Ruxolitinib Clinical Trial Data
The TRuE-V1 and TRuE-V2 studies were randomized, double-blind, vehicle-controlled trials that evaluated the efficacy and safety of 1.5% Ruxolitinib cream applied twice daily.[1]
Efficacy Data
The primary endpoint for both studies was the proportion of patients achieving at least a 75% improvement from baseline in the facial Vitiligo Area Scoring Index (F-VASI75) at week 24. Key secondary endpoints included the proportion of patients achieving F-VASI50, F-VASI90, and at least a 50% improvement from baseline in the total body Vitiligo Area Scoring Index (T-VASI50).
Table 1: Efficacy of 1.5% Ruxolitinib Cream in Phase 3 TRuE-V Trials [1][5]
| Endpoint | TRuE-V1 (Week 24) | TRuE-V2 (Week 24) | Pooled Analysis (Week 52) |
| F-VASI75 | Ruxolitinib: 29.9% Vehicle: 7.5% | Ruxolitinib: 29.9% Vehicle: 12.9% | Ruxolitinib: ~50% |
| F-VASI50 | Ruxolitinib: ~51% Vehicle: 17.2% | Ruxolitinib: ~51% Vehicle: 23.4% | Not Reported |
| F-VASI90 | Ruxolitinib: ~15% Vehicle: ~2% | Ruxolitinib: ~15% Vehicle: ~2% | Ruxolitinib: ~30% |
| T-VASI50 | Ruxolitinib: >20% Vehicle: <5% | Ruxolitinib: >25% Vehicle: ~11% | Not Reported |
Note: Data is compiled from multiple sources reporting on the TRuE-V trials. Pooled analysis at Week 52 includes patients who were on Ruxolitinib from the start of the trial.
Safety and Tolerability
Ruxolitinib cream was generally well-tolerated in the Phase 3 trials. The most common treatment-related adverse events were application site reactions.[5]
Table 2: Common Treatment-Related Adverse Events (Ruxolitinib Arm) [5]
| Adverse Event | Approximate Incidence |
| Application site acne | ~5% |
| Application site pruritus | ~5% |
No serious treatment-related adverse events were reported.[5]
Experimental Protocols: TRuE-V1 and TRuE-V2
The design of the pivotal Phase 3 trials for Ruxolitinib provides a framework for understanding the rigorous evaluation it underwent.
-
Study Design: Two identical, randomized, double-blind, vehicle-controlled Phase 3 studies (TRuE-V1 and TRuE-V2).[1]
-
Participants: Patients aged 12 years and older with nonsegmental vitiligo, with depigmentation covering no more than 10% of their total body surface area.[5]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either 1.5% Ruxolitinib cream or a vehicle cream.[5]
-
Treatment Regimen: The assigned cream was applied twice daily to vitiligo lesions for 24 weeks.[1]
-
Extension Phase: After the initial 24-week period, all patients had the option to enter an open-label extension phase and receive 1.5% Ruxolitinib cream for an additional 28 weeks.[6]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of patients achieving F-VASI75 at week 24.[1]
-
Secondary Endpoints: Included F-VASI50, F-VASI90, T-VASI50, and patient-reported outcomes.[5]
The following diagram illustrates the experimental workflow of the TRuE-V clinical trials.
Conclusion
A direct comparative analysis of this compound and Ruxolitinib for the treatment of vitiligo is not currently feasible due to the lack of clinical data for this compound in this indication. Ruxolitinib has a well-established efficacy and safety profile based on robust Phase 3 clinical trial data, leading to its approval as a first-in-class topical treatment for nonsegmental vitiligo. This compound, while a promising selective JAK1 inhibitor, has encountered developmental hurdles for its topical formulation in vitiligo, and its future in this therapeutic area remains to be seen. For researchers and drug development professionals, the journey of Ruxolitinib from a targeted mechanism of action to a clinically proven therapy serves as a valuable case study, while the challenges faced by this compound highlight the critical importance of formulation and drug delivery in topical treatments.
References
- 1. Two Phase 3, Randomized, Controlled Trials of Ruxolitinib Cream for Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Safety of SHR0302, a Highly Selective Janus Kinase 1 Inhibitor, in Patients with Moderate to Severe Atopic Dermatitis: A Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-and-Coming Drugs for the Treatment of Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib Cream Meets Endpoints in Phase 3 Vitiligo Trial [medscape.com]
- 6. Incyte Announces Positive Results from Phase 3 TRuE-V Program Evaluating Ruxolitinib Cream in Patients with Vitiligo [businesswire.com]
A Comparative Analysis of Lepzacitinib and Standard Topical Corticosteroids for Atopic Dermatitis
For Immediate Release
[City, State] – [Date] – In the evolving landscape of atopic dermatitis (AD) treatments, the emergence of targeted topical therapies like the Janus kinase (JAK) inhibitor Lepzacitinib offers a new avenue for managing this chronic inflammatory skin condition. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound (formerly ATI-1777) and standard topical corticosteroids, the long-standing first-line therapy for AD. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.
Mechanism of Action: A Tale of Two Pathways
This compound and topical corticosteroids exert their anti-inflammatory effects through distinct molecular pathways.
This compound , a "soft" topical JAK 1 and JAK 3 inhibitor, is designed for localized efficacy with minimal systemic absorption. It works by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis. By blocking JAK1 and JAK3, this compound disrupts the downstream signaling cascades that lead to immune cell activation and inflammation.
Topical corticosteroids , on the other hand, are synthetic glucocorticoids that bind to cytosolic glucocorticoid receptors. Upon binding, the receptor-corticosteroid complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This results in the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules, and the upregulation of anti-inflammatory proteins. Their effects are broad, encompassing anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive actions.[1][2]
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials comparing this compound with a standard topical corticosteroid are not yet available. However, a comparison can be drawn from their respective vehicle-controlled Phase 2 trials. The primary efficacy endpoint in these studies is the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.
This compound Efficacy Data
The efficacy of this compound has been evaluated in two key clinical trials: a Phase 2a study (ATI-1777-AD-201) and a Phase 2b study (ATI-1777-AD-202).
| Trial | Treatment Group | Mean % Reduction in EASI Score at Week 4 | Vehicle % Reduction | P-value |
| Phase 2a | This compound 2% Solution (Twice Daily) | 74.45% | 41.43% | <0.001 |
| Phase 2b | This compound 2% Spray (Twice Daily) | 69.7% | 58.7% | 0.035 |
| Phase 2b | This compound 2% Spray (Once Daily) | 68.3% | 59.5% | 0.086 |
In the Phase 2b trial, this compound 2% administered twice daily met the primary efficacy endpoint with a statistically significant reduction in EASI score compared to the vehicle. The once-daily application also showed a strong trend towards significance.
Secondary endpoints from the Phase 2b trial also demonstrated the efficacy of this compound. For the Investigator's Global Assessment Treatment Success (IGA-TS), defined as an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline, the following was observed at week 4:
-
This compound 2% BID: 37.2% vs. 27.1% for vehicle (p=0.141)
-
This compound 2% QD: 36.6% vs. 26.3% for vehicle (p=0.137)
While not statistically powered for this endpoint, the results show a positive trend.
Standard Topical Corticosteroids Efficacy Data
Obtaining directly comparable vehicle-controlled, 4-week EASI data for a standard topical corticosteroid like betamethasone dipropionate 0.05% or triamcinolone acetonide 0.1% is challenging due to the variability in clinical trial designs. However, a 1976 double-blind study of betamethasone dipropionate 0.05% ointment in atopic dermatitis showed that 94.1% of patients treated with the active drug had a "good to excellent" clinical response (50% to 100% improvement) within three weeks, compared to 12.5% of those treated with the vehicle.[3] While this study uses a different endpoint and is older, it underscores the high efficacy of potent topical corticosteroids.
More recent systematic reviews and meta-analyses confirm the superiority of topical corticosteroids over vehicle/moisturizer, though specific 4-week EASI reduction percentages are often not aggregated in a directly comparable format.
Experimental Protocols: A Glimpse into the Clinical Trials
This compound Phase 2b Trial (ATI-1777-AD-202)
-
Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group trial.
-
Participants: 250 patients aged 12 years and older with mild, moderate, or severe atopic dermatitis.
-
Treatment Arms:
-
This compound spray (0.5%, 1%, and 2%) administered twice daily.
-
This compound spray (2%) administered once daily.
-
Vehicle spray.
-
-
Duration: 4 weeks.
-
Primary Efficacy Endpoint: Percent change from baseline in the EASI score at week 4.
-
Secondary Endpoints: Included IGA-TS and assessment of pruritus.
Standard Topical Corticosteroid Trial (Illustrative)
A typical vehicle-controlled trial for a topical corticosteroid would follow a similar design:
-
Design: Randomized, double-blind, vehicle-controlled, parallel-group.
-
Participants: Patients with atopic dermatitis of a specified severity.
-
Treatment Arms:
-
Active topical corticosteroid (e.g., betamethasone dipropionate 0.05% cream).
-
Vehicle cream.
-
-
Duration: Typically 2 to 4 weeks.
-
Primary Efficacy Endpoint: Often a measure of clinical improvement, such as the proportion of patients achieving treatment success based on an Investigator's Global Assessment, or the mean change in a composite score like EASI or SCORAD.
Conclusion
This compound, a novel topical JAK 1/3 inhibitor, has demonstrated statistically significant efficacy in reducing the signs and symptoms of atopic dermatitis in Phase 2 clinical trials compared to its vehicle. Its targeted mechanism of action offers a distinct approach from the broad immunosuppressive effects of topical corticosteroids.
While topical corticosteroids remain a highly effective and established standard of care, this compound presents a promising alternative, particularly with its "soft" drug design aimed at minimizing systemic exposure. Future head-to-head comparative trials will be crucial to definitively establish the relative efficacy and safety of this compound versus standard topical corticosteroids and to define its precise role in the clinical management of atopic dermatitis.
References
- 1. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 2. Aclaris Therapeutics, Inc. Announces Top-line Results from 4-Week Phase 2b Trial of ATI-1777 for Mild to Severe Atopic Dermatitis | MarketScreener [marketscreener.com]
- 3. Betamethasone dipropionate ointment in the treatment of psoriasis and atopic dermatitis: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Profile of Lepzacitinib vs. Systemic JAK Inhibitors Like Upadacitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of lepzacitinib, a topical Janus kinase (JAK) inhibitor, and upadacitinib, a systemic JAK inhibitor. The information is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct safety considerations of these two therapeutic approaches.
Executive Summary
This compound (ATI-1777) is a novel, topical "soft" JAK1/3 inhibitor designed for localized therapeutic action in the skin with minimal systemic absorption. This targeted delivery aims to mitigate the systemic adverse events associated with orally administered JAK inhibitors. In contrast, upadacitinib is a selective JAK1 inhibitor approved for various systemic inflammatory conditions. While effective, its systemic mechanism of action is associated with a broader range of potential side effects. This guide will delve into the comparative safety data, mechanisms of action, and the experimental protocols used to evaluate these two agents.
Mechanism of Action and Rationale for Safety Profiles
The differing safety profiles of this compound and upadacitinib are rooted in their distinct mechanisms of action and routes of administration.
This compound: A Topical "Soft" JAK1/JAK3 Inhibitor.[1][2] this compound is designed as a "soft" drug, meaning it is pharmacologically active at the site of application (the skin) but is rapidly metabolized into a less active form upon entering systemic circulation. This approach is intended to limit systemic JAK inhibition and thereby reduce the risk of associated adverse events.[2] By inhibiting both JAK1 and JAK3, this compound can modulate the signaling of multiple cytokines involved in skin inflammation.
Upadacitinib: A Systemic Selective JAK1 Inhibitor. Upadacitinib is an oral medication that systemically inhibits JAK1.[3] JAK1 is a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[3] Its selectivity for JAK1 over other JAK isoforms is intended to provide a more favorable safety profile compared to less selective JAK inhibitors; however, as a systemic agent, it still carries the potential for a range of off-target and on-target systemic effects.[3][4]
Comparative Safety Data
The following tables summarize the quantitative safety data for this compound and upadacitinib from clinical trials.
This compound (Topical Application) - Atopic Dermatitis
Table 1: Adverse Events from Phase 2a and 2b Clinical Trials of this compound in Atopic Dermatitis
| Adverse Event | This compound (Pooled Data) | Vehicle (Placebo) |
| Systemic Adverse Events of Special Interest for JAK Inhibitors | ||
| Serious Infections | 0 | 0 |
| Malignancies | 0 | 0 |
| Major Adverse Cardiovascular Events (MACE) | 0 | 0 |
| Thrombosis | 0 | 0 |
| Common Treatment-Emergent Adverse Events (≥2% in this compound Group) | ||
| Nasopharyngitis | 2% | 2% |
| Application Site Itch | 2.5% | 0% |
| Serious Adverse Events (SAEs) | 0 | 0 |
| Discontinuations due to AEs | 0 | Not Reported |
Data sourced from Aclaris Therapeutics Phase 2a and 2b trial results announcements.[3][5][6][7]
The clinical trial data for this compound demonstrates a favorable safety profile, with a notable absence of the serious adverse events commonly associated with systemic JAK inhibitors.[3][5][7] The most frequently reported adverse events were mild and localized or occurred at similar rates to the vehicle control.[7] Pharmacokinetic analyses from these trials confirmed minimal systemic exposure to this compound.[3][6]
Upadacitinib (Oral Administration) - Various Indications
Table 2: Exposure-Adjusted Incidence Rates of Selected Adverse Events of Special Interest for Upadacitinib (15 mg and 30 mg doses) across multiple clinical trials.
| Adverse Event of Special Interest | Incidence Rate (Events per 100 Patient-Years) |
| Serious Infections | 2.4 - 4.6 |
| Herpes Zoster | 2.4 - 6.6 |
| Malignancy (excluding NMSC) | 0.2 - 0.9 |
| Non-Melanoma Skin Cancer (NMSC) | 0 - 1.4 |
| Adjudicated MACE | 0 - 0.5 |
| Adjudicated VTE | 0 - 0.9 |
| CPK Elevation (Grade ≥3) | 0 - 9.2 |
Data are presented as ranges of event rates observed across various integrated safety analyses of upadacitinib clinical trials. NMSC = Non-Melanoma Skin Cancer; MACE = Major Adverse Cardiovascular Events; VTE = Venous Thromboembolic Events; CPK = Creatine Phosphokinase.
The safety profile of upadacitinib has been extensively studied in a large clinical trial program.[8][9] Treatment with upadacitinib is associated with an increased risk of serious infections, herpes zoster, and elevations in creatine phosphokinase.[8][9] While the rates of malignancies, MACE, and VTE are generally low, they remain important considerations, and a boxed warning is included in the prescribing information for upadacitinib and other systemic JAK inhibitors regarding these risks.[8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of safety and selectivity data.
JAK Selectivity Assays
The selectivity of JAK inhibitors is a critical determinant of their safety profile. The following outlines a general workflow for assessing JAK selectivity.
Upadacitinib Selectivity Assays: The JAK family selectivity of upadacitinib was determined through a series of in vitro assays as described by Parmentier et al. (2018).[4] These included:
-
Biochemical Assays: Recombinant JAK enzymes were used to determine the half-maximal inhibitory concentration (IC50) of upadacitinib for each JAK isoform.
-
Engineered Cell Lines: Cell lines expressing specific JAK-dependent signaling pathways were utilized to assess the cellular potency and selectivity of upadacitinib.
-
Cytokine Stimulation Assays: The ability of upadacitinib to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation was measured in various cell types.[4]
This compound Selectivity Assays: Preclinical studies of this compound (ATI-1777) involved in vitro enzymatic assays to determine its inhibitory activity against the panel of JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[10] These studies confirmed that this compound is a potent inhibitor of JAK1 and JAK3 with lower activity against JAK2 and TYK2.
Preclinical Toxicology Studies
General Protocol for Preclinical Toxicology Assessment: Preclinical safety evaluation for new drug candidates typically involves a standardized set of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) guidelines. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials. Key components of a preclinical toxicology program include:
-
Single and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent).
-
Safety pharmacology studies to evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity studies to assess the potential for the drug to damage genetic material.
-
Reproductive and developmental toxicity studies.
-
Local tolerance studies for topically applied drugs like this compound.
This compound Preclinical Safety: Preclinical studies for this compound demonstrated that it selectively inhibited JAK1/3 with limited systemic exposure and without any adverse effects.[10] These studies would have followed the general preclinical toxicology protocols to support the initiation of clinical trials.
Upadacitinib Preclinical Safety: The preclinical safety of upadacitinib was thoroughly characterized in a series of toxicology studies in animals. These studies helped to identify the dose-limiting toxicities and to establish the safety margins for the clinical development program.[3]
Clinical Trial Safety Assessments
General Protocol for Safety Monitoring in Clinical Trials: In clinical trials, the safety of an investigational drug is rigorously monitored. Standard safety assessments include:
-
Recording of all adverse events (AEs), graded for severity and assessed for their relationship to the study drug.
-
Collection of vital signs at regular intervals.
-
Physical examinations.
-
Comprehensive laboratory testing of hematology, clinical chemistry, and urinalysis.
-
Electrocardiograms (ECGs).
-
Adjudication of specific adverse events of special interest by an independent committee.
This compound Clinical Safety Monitoring: In the Phase 2a and 2b trials of this compound, safety was a key endpoint.[2][11] The protocols for these studies would have included comprehensive safety monitoring as outlined above, with a particular focus on local application site reactions and any evidence of systemic side effects.
Upadacitinib Clinical Safety Monitoring: The extensive Phase 3 program for upadacitinib involved robust safety monitoring across thousands of patients.[7][8] The protocols for these studies included long-term follow-up to assess the risk of rare but serious adverse events such as malignancies, MACE, and VTEs.[8]
Conclusion
The safety profiles of this compound and upadacitinib are fundamentally different, reflecting their distinct pharmacological designs and intended uses. This compound, as a topical "soft" JAK inhibitor, demonstrates a favorable safety profile in clinical trials to date, with minimal systemic exposure and an absence of the serious adverse events associated with systemic JAK inhibition. This makes it a promising approach for the treatment of localized inflammatory skin conditions.
Upadacitinib, a systemic selective JAK1 inhibitor, is an effective treatment for a range of inflammatory diseases. Its safety profile is well-characterized, and while it carries the risks associated with systemic immunosuppression, these are generally considered manageable in the appropriate patient populations.
For researchers and drug development professionals, the comparison of this compound and upadacitinib highlights the potential of targeted, localized drug delivery to improve the therapeutic index of potent enzyme inhibitors. Further long-term safety data for this compound will be important to fully establish its place in the therapeutic landscape.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Aclaris Therapeutics Announces Positive Preliminary Topline Data from Phase 2a Trial of ATI-1777 for Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 6. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aclaris Therapeutics Completes Enrollment in Phase 2b Study of ATI-1777 for Mild to Severe Atopic Dermatitis (ATI-1777-AD-202) | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
Biomarker analysis in Lepzacitinib clinical trials for atopic dermatitis
Wayne, PA – As the landscape of atopic dermatitis (AD) therapeutics continues to expand, Lepzacitinib (formerly ATI-1777), a topical "soft" Janus kinase (JAK) 1/3 inhibitor, is emerging as a promising agent with a favorable safety profile due to its minimal systemic absorption.[1][2][3] This guide provides a comparative analysis of biomarker modulation in clinical trials of this compound and other leading AD therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of biomarker-driven therapeutic assessment in AD.
Clinical Efficacy Overview
This compound has demonstrated clinical efficacy in reducing the signs and symptoms of atopic dermatitis in Phase 2 clinical trials. A summary of its performance against other key treatments is presented below.
| Treatment | Mechanism of Action | Trial | Primary Efficacy Endpoint | Result |
| This compound (ATI-1777) 2% BID | Topical JAK1/JAK3 inhibitor | Phase 2b | Percent change from baseline in EASI score at week 4 | 69.7% reduction (p=0.035 vs. vehicle)[2][3][4] |
| Upadacitinib 30mg QD | Oral selective JAK1 inhibitor | Phase 2b | Mean percent improvement from baseline in EASI score | 69% improvement |
| Abrocitinib 200mg QD | Oral selective JAK1 inhibitor | Phase 2b | IGA score of clear or almost clear | Significantly greater proportion of patients achieved endpoint vs. placebo[5] |
| Dupilumab | IL-4/IL-13 inhibitor | Phase 3 | - | Significant improvements in EASI and IGA scores |
| Lebrikizumab | IL-13 inhibitor | Phase 2b | Percentage change in EASI from baseline | Dose-dependent statistically significant improvement vs. placebo[6] |
| Tralokinumab | IL-13 inhibitor | Phase 3 | - | Significant improvements in EASI and IGA scores |
Comparative Biomarker Analysis
While specific biomarker data from this compound's clinical trials have not been publicly detailed, its mechanism as a potent JAK1 and JAK3 inhibitor allows for an inferred impact on key inflammatory pathways in atopic dermatitis.[7] The JAK-STAT signaling cascade is crucial for the activity of numerous cytokines implicated in AD pathogenesis.[8][9] By inhibiting JAK1 and JAK3, this compound is expected to suppress the signaling of pro-inflammatory cytokines such as IL-4, IL-13, IL-22, and IL-31.[4][10]
This table compares the observed or inferred effects of this compound and other AD therapies on key biomarkers.
| Biomarker | This compound (Inferred) | Other JAK Inhibitors (e.g., Upadacitinib) | Dupilumab (Anti-IL-4/13) | Lebrikizumab (Anti-IL-13) |
| pSTAT3 | ↓ | ↓ | No direct effect | No direct effect |
| Serum TARC (CCL17) | ↓ | ↓ | ↓ | ↓[11] |
| Serum MDC (CCL22) | ↓ | ↓ | ↓ | ↓[11] |
| Serum IL-13 | ↓ | ↓ | ↓ | ↓[11] |
| Serum IL-22 | ↓ | ↓ | ↓ | No direct effect |
| Tissue Infiltrating T-cells (Th2, Th22) | ↓ | ↓ | ↓ | ↓ |
| Epidermal Hyperplasia | ↓ | ↓[10] | ↓ | ↓ |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines (e.g., IL-13, TARC/CCL17)
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human IL-13) and incubated overnight.[12]
-
Blocking: The plate is washed and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
Detection: A biotinylated detection antibody that binds to a different epitope on the cytokine is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.[12]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[13][14]
Flow Cytometry for T-cell Phenotyping
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Surface Staining: PBMCs are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8, CLA for skin-homing T-cells).[15]
-
Intracellular Staining (optional): For cytokine analysis, cells are stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with antibodies against intracellular cytokines (e.g., IL-4, IL-13, IFN-γ).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the scattered light and fluorescence signals are detected.
-
Data Analysis: The data is analyzed using specialized software to quantify the frequency of different T-cell populations.[16]
Immunohistochemistry (IHC) for Tissue Biomarkers (e.g., pSTAT3, CCL17)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) skin biopsy samples are sectioned and mounted on microscope slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-pSTAT3).
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit) is applied, followed by a chromogenic substrate to visualize the target protein.
-
Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopic Analysis: The stained slides are examined under a microscope to assess the expression and localization of the biomarker within the skin tissue.
References
- 1. | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Phase 2 and 3 Trials of JAK Inhibitors For Atopic Dermatitis: A Review [practicaldermatology.com]
- 6. Efficacy and Safety of Lebrikizumab, a High-Affinity Interleukin 13 Inhibitor, in Adults With Moderate to Severe Atopic Dermatitis: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Inhibitors in Atopic Dermatitis from Pathogenesis to Clinical Trials Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lebrikizumab Rapidly Lowers Inflammatory Biomarkers with Clinical Correlations in Moderate-to-Severe Atopic Dermatitis — Olink® [olink.com]
- 12. ELISA for quantification of IL-13 in human serum. [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. stemcell.com [stemcell.com]
- 15. Evolution of pathologic T-cell subsets in atopic dermatitis from infancy to adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid flow cytometric assay to detect CD4+ and CD8+ T-helper (Th) 0, Th1 and Th2 cells in whole blood and its application to study cytokine levels in atopic dermatitis before and after cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Atopic Dermatitis Treatment: A Comparative Cost-Effectiveness Analysis of Lepzacitinib
For Immediate Release
[CITY, STATE] – [Date] – As the therapeutic arsenal for atopic dermatitis (AD) expands, a new topical Janus kinase (JAK) 1/3 inhibitor, Lepzacitinib (ATI-1777), is emerging as a promising non-systemic treatment option. This guide provides a comparative analysis of this compound's potential cost-effectiveness, drawing on available clinical trial data and economic evaluations of existing systemic JAK inhibitors and monoclonal antibodies. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and pharmacoeconomic modeling.
Atopic dermatitis is a chronic inflammatory skin condition that significantly impacts patients' quality of life and poses a substantial economic burden.[1] While biologic and oral systemic therapies have revolutionized the management of moderate-to-severe AD, their associated high costs and potential for systemic side effects necessitate the exploration of alternative, cost-effective treatments.
Efficacy Profile of this compound
This compound, developed by Aclaris Therapeutics, is a potent and selective topical JAK1/3 inhibitor designed to deliver localized efficacy in the skin while minimizing systemic exposure.[2] Phase 2a clinical trial results for ATI-1777 have demonstrated its potential to improve symptoms of atopic dermatitis.[2] Aclaris Therapeutics has completed a Phase 2b trial in adolescents, adults, and the elderly in the USA (NCT05432596) and released efficacy, adverse events, and pharmacokinetics data from a Phase 2 trial in January 2024.[3]
While direct head-to-head efficacy data with systemic treatments are not yet available, the performance of other JAK inhibitors in clinical trials provides a benchmark for comparison.
Comparative Efficacy of Systemic Treatments
The current standard of care for moderate-to-severe AD includes topical corticosteroids, calcineurin inhibitors, and for more severe cases, systemic therapies like the monoclonal antibody dupilumab, and oral JAK inhibitors such as upadacitinib, abrocitinib, and baricitinib.[1]
Efficacy in clinical trials is commonly measured by the Eczema Area and Severity Index (EASI) and the Investigator's Global Assessment (IGA). A 75% reduction in EASI score (EASI-75) is a key endpoint.
Table 1: Comparative Efficacy of Selected Systemic Treatments for Atopic Dermatitis
| Treatment | Mechanism of Action | EASI-75 Response (Week 16, Monotherapy) | IGA 0/1 Response (Week 16, Monotherapy) |
| Dupilumab | IL-4/IL-13 inhibitor | ~51% | ~38% |
| Upadacitinib (30mg) | JAK1 inhibitor | ~69%[4] | ~50% |
| Abrocitinib (200mg) | JAK1 inhibitor | ~63% | ~44% |
| Lebrikizumab | IL-13 inhibitor | Maintained by 81.7% of patients treated with lebrikizumab every 4 weeks at week 52.[5] | Maintained by 76.9% of patients treated with lebrikizumab every 4 weeks at week 52.[5] |
Note: Data is compiled from various sources and should be interpreted with caution due to differences in trial designs. Efficacy for this compound is not included as pivotal Phase 3 data is not yet available.
Cost-Effectiveness Landscape
Economic evaluations of existing systemic therapies reveal a complex cost-effectiveness landscape. The incremental cost-effectiveness ratio (ICER), a measure of the cost per quality-adjusted life year (QALY) gained, is a critical factor in reimbursement decisions.
A UK-based study found that the JAK inhibitor upadacitinib was not cost-effective compared to dupilumab at the selected price levels, with an ICER of £219,733.88 per QALY gained, exceeding the common willingness-to-pay threshold of £30,000 per QALY.[6][7] However, the analysis highlighted that drug acquisition costs and intervention efficacy were key drivers, and a lower dose or reduced price could lead to cost-effectiveness.[6][7] A systematic review of emerging treatments for atopic dermatitis found that upadacitinib was the only therapy that was never classified as cost-effective in the included studies.[8][9][10]
In contrast, a study in Spain found abrocitinib 200 mg to be a dominant (more effective and less costly) therapy compared to dupilumab, tralokinumab, baricitinib, and upadacitinib for severe atopic dermatitis from the Spanish National Health System perspective.[11][12][13] Another analysis in Singapore suggested that when drug costs are matched, dupilumab, upadacitinib 30 mg, and abrocitinib 200 mg were the top three most cost-effective interventions compared to best supportive care.[14]
Table 2: Summary of Cost-Effectiveness Analyses for Systemic Atopic Dermatitis Treatments
| Study (Country) | Comparison | Key Findings |
| Taylor & Francis Online (UK) | Upadacitinib vs. Dupilumab | Upadacitinib not cost-effective at current price (£219,733.88 per QALY gained).[6] |
| Systematic Review | Various emerging treatments vs. usual care/comparators | Dupilumab was mostly cost-effective; upadacitinib was never classified as cost-effective.[8][9][10] |
| ResearchGate (Singapore) | Novel systemic interventions vs. Best Supportive Care | Baricitinib had the lowest ICERs. With matched drug costs, dupilumab, upadacitinib, and abrocitinib were most cost-effective.[14] |
| ResearchGate (Spain) | Abrocitinib vs. other systemic treatments | Abrocitinib was dominant (more effective, less costly) compared to dupilumab, tralokinumab, baricitinib, and upadacitinib.[11][12][13] |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting and comparing efficacy and safety data.
General Clinical Trial Design for Systemic Atopic Dermatitis Therapies
A common framework for Phase 3 trials involves a 16-week induction period followed by a maintenance phase.
Caption: Generalized workflow for Phase 3 clinical trials in atopic dermatitis.
Economic Modeling Methodology
Cost-effectiveness analyses typically utilize a hybrid model combining a decision tree and a Markov model.
Caption: Hybrid decision tree and Markov model for economic evaluation.
Signaling Pathway
This compound targets the Janus kinase (JAK) signaling pathway, which is central to the inflammatory cascade in atopic dermatitis.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Future Outlook
The potential cost-effectiveness of this compound will depend on several factors: its clinical efficacy and safety profile in Phase 3 trials, its acquisition cost, and its impact on reducing the need for more expensive systemic therapies. As a topical agent, this compound may offer a favorable safety profile by minimizing systemic exposure, which could be a significant advantage in long-term management and contribute positively to its cost-effectiveness. Further research and head-to-head comparative trials will be essential to fully elucidate the clinical and economic value of this compound in the treatment paradigm for atopic dermatitis.
References
- 1. jmcp.org [jmcp.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Phase 2 and 3 Trials of JAK Inhibitors For Atopic Dermatitis: A Review [practicaldermatology.com]
- 5. Efficacy and safety of lebrikizumab in moderate-to-severe atopic dermatitis: 52-week results of two randomized double-blinded placebo-controlled phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Economic evaluation of a JAK inhibitor compared to a monoclonal antibody for treatment of moderate-to-severe atopic dermatitis from a UK perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cost-Effectiveness of Emerging Treatments for Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. researchgate.net [researchgate.net]
- 12. outcomes10.com [outcomes10.com]
- 13. Cost-Effectiveness Analysis of Abrocitinib Compared with Other Systemic Treatments for Severe Atopic Dermatitis in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Lepzacitinib: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Lepzacitinib (also known as ATI-1777), a topical Janus kinase (JAK) 1 and 3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this investigational compound, a conservative approach, treating this compound as a potentially hazardous substance, is recommended.
Risk Assessment and Handling
This compound is a potent small molecule inhibitor of the JAK-STAT signaling pathway.[1][2] While specific toxicology data for this compound is not publicly available, other JAK inhibitors have been associated with significant side effects. Therefore, it is prudent to handle this compound with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling of the pure compound should be performed in a chemical fume hood.
Disposal of Unused or Expired this compound
Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A pharmaceutical waste is considered hazardous if it is specifically listed as such or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6][7] In the absence of specific data for this compound, treating it as a toxic hazardous waste is the most cautious and compliant approach.
Step-by-Step Disposal Procedure:
-
Do Not Sewer: Under no circumstances should this compound be disposed of down the drain. This is strictly prohibited for hazardous pharmaceutical waste to prevent environmental contamination.[8]
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams.
-
Use Designated Containers: Place solid this compound waste in a clearly labeled, sealed, and leak-proof hazardous waste container. The container should be marked with the words "Hazardous Waste - Pharmaceuticals."[8]
-
Inactivate (if possible): For solutions containing this compound, if a validated inactivation protocol is available, it should be followed. If not, the solution should be disposed of as hazardous liquid waste.
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5] These wastes are typically incinerated at a permitted hazardous waste facility.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.
-
Sharps: Contaminated needles and other sharps should be placed in a designated sharps container that is also labeled as "Hazardous Waste - Pharmaceuticals."
-
Solid Waste: Contaminated labware (e.g., tubes, flasks) and PPE should be placed in the designated hazardous waste container for solids.
-
Empty Containers: Even if a container appears empty, it may still contain residues of the drug. These containers should be disposed of as hazardous waste.[9]
Quantitative Data: this compound Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against various Janus kinases.
| Kinase | IC50 (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound are not readily found in the public domain, it is characterized as a potent inhibitor of JAK1 and JAK3.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a specific JAK kinase in a cell-free system.[10][11][12][13]
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK3)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the diluted this compound or controls.
-
Add the JAK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for 30-40 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated STAT
This protocol describes how to detect the inhibition of JAK-mediated STAT phosphorylation in a cellular context.[14][15][16][17]
Materials:
-
Cells that express the target JAK and STAT proteins (e.g., human keratinocytes)
-
Cell culture medium and supplements
-
Cytokine to stimulate the JAK-STAT pathway (e.g., Interleukin-4)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer containing inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated STAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT and a loading control.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. rxinsider.com [rxinsider.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
